3-Hydroxyhexdecanedioyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C37H64N7O20P3S |
|---|---|
Molekulargewicht |
1051.9 g/mol |
IUPAC-Name |
16-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-14-hydroxy-16-oxohexadecanoic acid |
InChI |
InChI=1S/C37H64N7O20P3S/c1-37(2,32(51)35(52)40-16-15-26(46)39-17-18-68-28(49)19-24(45)13-11-9-7-5-3-4-6-8-10-12-14-27(47)48)21-61-67(58,59)64-66(56,57)60-20-25-31(63-65(53,54)55)30(50)36(62-25)44-23-43-29-33(38)41-22-42-34(29)44/h22-25,30-32,36,45,50-51H,3-21H2,1-2H3,(H,39,46)(H,40,52)(H,47,48)(H,56,57)(H,58,59)(H2,38,41,42)(H2,53,54,55)/t24?,25-,30-,31-,32?,36-/m1/s1 |
InChI-Schlüssel |
QNUDSTASHBDCFR-BIOGMENVSA-N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Synthesis of 3-Hydroxyhexadecanedioyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological synthesis of 3-Hydroxyhexadecanedioyl-CoA, a key intermediate in the peroxisomal beta-oxidation of dicarboxylic acids. The synthesis of this molecule is initiated by the omega-oxidation of hexadecanoic acid in the endoplasmic reticulum, followed by its activation to a coenzyme A ester and subsequent catabolism via the peroxisomal beta-oxidation pathway. This document details the enzymatic steps, subcellular locations, and regulatory mechanisms governing this metabolic sequence. Quantitative kinetic data for the principal enzymes are summarized, and detailed experimental protocols for their analysis are provided. Furthermore, signaling pathways and logical workflows are visualized using diagrams to facilitate a deeper understanding of this crucial metabolic process.
Introduction
3-Hydroxyhexadecanedioyl-CoA is a pivotal intermediate in the metabolism of long-chain dicarboxylic acids. The pathway leading to its formation is an essential route for the degradation of fatty acids, particularly when the primary beta-oxidation pathway is overloaded or impaired. This pathway begins with the omega (ω)-oxidation of monocarboxylic fatty acids, such as hexadecanoic acid, to their corresponding dicarboxylic acids. These dicarboxylic acids are then further metabolized through a beta-oxidation process within peroxisomes. Understanding the biosynthesis of 3-Hydroxyhexadecanedioyl-CoA is critical for research into fatty acid metabolism, metabolic disorders, and the development of therapeutic interventions targeting these pathways.
The Biosynthetic Pathway of 3-Hydroxyhexadecanedioyl-CoA
The formation of 3-Hydroxyhexadecanedioyl-CoA is a multi-step process that spans across two subcellular compartments: the endoplasmic reticulum and the peroxisome. The overall pathway can be divided into three main stages:
-
Omega-Oxidation of Hexadecanoic Acid: This initial phase occurs in the endoplasmic reticulum and converts a monocarboxylic fatty acid into a dicarboxylic acid.
-
Activation of Hexadecanedioic Acid: The resulting dicarboxylic acid is activated to its coenzyme A (CoA) ester.
-
Peroxisomal Beta-Oxidation: The dicarboxylyl-CoA ester enters the peroxisome to be chain-shortened, with 3-Hydroxyhexadecanedioyl-CoA being a key intermediate.
Stage 1: Omega-Oxidation in the Endoplasmic Reticulum
The initial step in the formation of dicarboxylic acids from long-chain fatty acids is ω-oxidation, which occurs on the smooth endoplasmic reticulum, primarily in the liver and kidneys.[1] This pathway serves as an alternative to beta-oxidation, especially for fatty acids that are not suitable for direct mitochondrial degradation.[2]
-
Step 1: ω-Hydroxylation: The terminal methyl group (ω-carbon) of hexadecanoic acid is hydroxylated to form ω-hydroxyhexadecanoic acid. This reaction is catalyzed by members of the cytochrome P450 family, specifically CYP4A11 and CYP4F2 in humans.[3][4] This monooxygenase reaction requires NADPH and molecular oxygen.[[“]]
-
Step 2: Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, using NAD+ as a cofactor.[2]
-
Step 3: Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, also utilizing NAD+, to yield hexadecanedioic acid.[2]
Stage 2: Activation to Hexadecanedioyl-CoA
Before entering the beta-oxidation pathway, the newly synthesized hexadecanedioic acid must be activated by esterification to coenzyme A. This reaction is catalyzed by a dicarboxylyl-CoA synthetase and occurs in both microsomal and mitochondrial fractions of the liver.[3][6] The activation consumes one molecule of ATP, which is cleaved to AMP and pyrophosphate.[6]
Stage 3: Peroxisomal Beta-Oxidation
The beta-oxidation of dicarboxylic acids, such as hexadecanedioyl-CoA, occurs predominantly in peroxisomes.[7][8][9] This is in contrast to the beta-oxidation of most monocarboxylic fatty acids, which primarily takes place in the mitochondria. The peroxisomal beta-oxidation spiral involves a series of four enzymatic reactions:
-
Step 1: Dehydrogenation: The first step is the introduction of a double bond between the α- and β-carbons (C2 and C3) of hexadecanedioyl-CoA. This oxidation is catalyzed by a peroxisomal acyl-CoA oxidase (ACOX1), which uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂).[10][11]
-
Step 2: Hydration: The resulting trans-2-hexadecenoyl-CoA is then hydrated by the L-bifunctional enzyme (also known as EHHADH or MFP1).[11][12] This enzyme adds a water molecule across the double bond, forming (3S)-hydroxyhexadecanedioyl-CoA.[9]
-
Step 3: Dehydrogenation: The same L-bifunctional enzyme catalyzes the dehydrogenation of the 3-hydroxyacyl-CoA intermediate to 3-ketohexadecanedioyl-CoA, with NAD+ being reduced to NADH.[9][12]
-
Step 4: Thiolytic Cleavage: The final step is the cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase, which releases a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA (tetradecanedioyl-CoA). This shortened dicarboxylyl-CoA can then re-enter the beta-oxidation spiral.
Key Enzymes and Quantitative Data
The efficient synthesis of 3-Hydroxyhexadecanedioyl-CoA is dependent on the coordinated action of several key enzymes. The following tables summarize the available quantitative data for these enzymes.
Table 1: Enzymes of Omega-Oxidation
| Enzyme | Gene | Substrate | Km (µM) | Vmax (min⁻¹) | Source |
|---|---|---|---|---|---|
| Cytochrome P450 4A11 | CYP4A11 | Arachidonic Acid | 228 | 49.1 | Human, recombinant[3] |
| Cytochrome P450 4F2 | CYP4F2 | Arachidonic Acid | 24 | 7.4 | Human, recombinant[3] |
| Alcohol Dehydrogenase | Various | ω-Hydroxy Fatty Acids | - | - | - |
| Aldehyde Dehydrogenase | Various | ω-Oxo Fatty Acids | - | - | - |
Note: Kinetic data for hexadecanoic acid as a substrate for these specific human CYP enzymes is limited; arachidonic acid data is provided as a proxy.
Table 2: Dicarboxylic Acid Activation Enzyme
| Enzyme | Location | Optimal Substrate | Activity (µmol/min/g liver) | Source |
|---|---|---|---|---|
| Dicarboxylyl-CoA Synthetase | Microsomes | Dodecanedioic Acid (C12) | 2.0 | Rat liver[6] |
Note: The activity for hexadecanedioic acid (C16) is lower than for the optimal C12 substrate.
Table 3: Enzymes of Peroxisomal Beta-Oxidation of Dicarboxylic Acids
| Enzyme | Gene | Substrate | Km (µM) | Vmax | Source |
|---|---|---|---|---|---|
| Acyl-CoA Oxidase 1 (ACOX1) | ACOX1 | Dodecanedioyl-CoA (C12) | - | Similar to lauroyl-CoA | Rat liver[8] |
| L-Bifunctional Enzyme | EHHADH | (2E)-Hexadecenedioyl-CoA | - | - | Human[9] |
| L-Bifunctional Enzyme | EHHADH | (3S)-Hydroxyhexadecanedioyl-CoA | - | - | Human[9] |
Regulation of the Biosynthetic Pathway
The biosynthesis of 3-Hydroxyhexadecanedioyl-CoA is tightly regulated, primarily at the level of gene transcription of the key enzymes involved in ω-oxidation and peroxisomal β-oxidation.
Transcriptional Regulation by PPARα
The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that acts as a key transcription factor in the regulation of lipid metabolism.[2][13] PPARα is activated by fatty acids and their derivatives, including dicarboxylic acids.
Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of genes encoding for enzymes of both ω-oxidation (e.g., CYP4A11) and peroxisomal β-oxidation (e.g., ACOX1, EHHADH).[1][11][14]
Physiological conditions such as fasting lead to an increase in circulating fatty acids, which in turn activate PPARα, thereby upregulating the entire pathway for dicarboxylic acid metabolism.[11][14]
Hormonal Regulation
While PPARα is the primary regulator, hormonal signals also play a role. Glucagon, released during fasting, promotes the release of fatty acids from adipose tissue, thereby providing the initial substrate for ω-oxidation and subsequent pathways. Conversely, insulin, which is dominant in the fed state, promotes fatty acid storage and suppresses their oxidation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Assay for Fatty Acid ω-Hydroxylation
This protocol is adapted for the measurement of CYP450-mediated ω-hydroxylation of a fatty acid substrate in human liver microsomes.[15]
Materials:
-
Human liver microsomes
-
Tris buffer (100 mM, pH 8.4)
-
NADPH (1 mM)
-
Hexadecanoic acid (or other fatty acid substrate), 200 µM final concentration
-
Hydrochloric acid (1.7 M)
-
Hexane
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing Tris buffer, human liver microsomes (50 µg protein), and NADPH in a total volume of 200 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the fatty acid substrate.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 1 mL of 1.7 M HCl.
-
Extract the hydroxylated fatty acid products by adding hexane, vortexing, and centrifuging to separate the phases.
-
Transfer the organic (hexane) phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Quantify the ω-hydroxy and (ω-1)-hydroxy fatty acid products against a standard curve.
Radiometric Assay for Dicarboxylyl-CoA Synthetase Activity
This protocol measures the activity of dicarboxylyl-CoA synthetase by quantifying the conversion of a radiolabeled dicarboxylic acid to its CoA ester.
Materials:
-
Microsomal or cell lysate preparation
-
[¹⁴C]-Hexadecanedioic acid
-
ATP
-
Coenzyme A (CoA-SH)
-
MgCl₂
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA-SH, and MgCl₂.
-
Add the cell lysate or microsomal preparation to the reaction mixture.
-
Initiate the reaction by adding [¹⁴C]-Hexadecanedioic acid.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Separate the radiolabeled dicarboxylyl-CoA product from the unreacted radiolabeled dicarboxylic acid using a differential phase partitioning method (e.g., Dole's extraction method).
-
Quantify the radioactivity in the aqueous phase (containing the acyl-CoA) using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed over time.
Spectrophotometric Assay for Peroxisomal Beta-Oxidation
This assay measures the overall rate of peroxisomal beta-oxidation of a dicarboxylyl-CoA substrate by monitoring the production of NADH.
Materials:
-
Isolated peroxisomes or cell lysate from cells overexpressing peroxisomal enzymes
-
Hexadecanedioyl-CoA (or other dicarboxylyl-CoA substrate)
-
NAD⁺
-
FAD
-
Coenzyme A (CoA-SH)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD⁺, FAD, and CoA-SH.
-
Add the peroxisomal preparation or cell lysate.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the hexadecanedioyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH by the L-bifunctional enzyme.
-
Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Conclusion
The biological synthesis of 3-Hydroxyhexadecanedioyl-CoA is a fundamental metabolic pathway that integrates the processes of ω-oxidation in the endoplasmic reticulum and β-oxidation in peroxisomes. The key enzymes involved, particularly those of the cytochrome P450 family and the peroxisomal β-oxidation machinery, are subject to transcriptional regulation by PPARα, highlighting the pathway's role in maintaining lipid homeostasis, especially during periods of metabolic stress such as fasting. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, enabling further investigation into this critical area of fatty acid metabolism.
References
- 1. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP4F2 cytochrome P450 family 4 subfamily F member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Hormonal regulation of the tricarboxylic acid cycle in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opposing roles of peroxisome proliferator-activated receptor alpha and growth hormone in the regulation of CYP4A11 expression in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nvkc.nl [nvkc.nl]
The Peroxisomal Degradation of 3-Hydroxyhexadecanedioyl-CoA: A Core Component of Dicarboxylic Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal fatty acid β-oxidation is a critical metabolic pathway responsible for the degradation of a variety of lipid molecules that are poor substrates for mitochondrial β-oxidation. This includes very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. The metabolism of long-chain dicarboxylic acids, which are omega-oxidation products of monocarboxylic acids, is exclusively a peroxisomal process. 3-Hydroxyhexadecanedioyl-CoA is a key intermediate in the breakdown of C16 dicarboxylic acid (hexadecanedioic acid), and its efficient processing is vital for maintaining lipid homeostasis. Dysregulation of this pathway is implicated in a range of metabolic disorders, making the enzymes and intermediates of peroxisomal dicarboxylic acid oxidation attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the core biochemistry, experimental methodologies, and regulatory aspects of 3-Hydroxyhexadecanedioyl-CoA metabolism within the context of peroxisomal fatty acid oxidation.
The Peroxisomal β-Oxidation Pathway of Hexadecanedioyl-CoA
The breakdown of hexadecanedioyl-CoA to shorter-chain dicarboxylic acids and ultimately to succinyl-CoA and acetyl-CoA occurs through a series of four enzymatic reactions within the peroxisome. 3-Hydroxyhexadecanedioyl-CoA is the product of the second step in this spiral.
The key enzymes involved in this process are:
-
Straight-Chain Acyl-CoA Oxidase (SCOX; ACOX1): This flavoenzyme catalyzes the first and rate-limiting step, the desaturation of hexadecanedioyl-CoA to 2-trans-hexadecenoyl-CoA, with the concomitant production of hydrogen peroxide (H₂O₂).
-
L-Bifunctional Protein (L-BP; EHHADH) and D-Bifunctional Protein (D-BP; HSD17B4): These multifunctional enzymes possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase activity converts 2-trans-hexadecenoyl-CoA to 3-Hydroxyhexadecanedioyl-CoA. Subsequently, the dehydrogenase activity oxidizes 3-Hydroxyhexadecanedioyl-CoA to 3-ketohexadecanedioyl-CoA. Both L-BP and D-BP have been shown to be involved in the metabolism of dicarboxylic acids.[1]
-
Peroxisomal 3-Ketoacyl-CoA Thiolase (Thiolase): This enzyme, which can include sterol carrier protein X (SCPx), catalyzes the final step, the thiolytic cleavage of 3-ketohexadecanedioyl-CoA, to yield acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter (tetradecanedioyl-CoA). This shortened dicarboxylyl-CoA can then re-enter the β-oxidation spiral.
Quantitative Data on Enzyme Kinetics
The efficiency of 3-Hydroxyhexadecanedioyl-CoA metabolism is determined by the kinetic properties of the involved enzymes. While comprehensive kinetic data for all human enzymes with hexadecanedioyl-CoA and its intermediates are not fully available, studies on recombinant human L-bifunctional and D-bifunctional proteins expressed in a Saccharomyces cerevisiae model have provided valuable insights into their substrate specificity for dicarboxylic acids.
| Enzyme | Substrate | Apparent Km (µM) |
| L-Bifunctional Protein (L-BP) | C16:1-Dicarboxylyl-CoA | 0.3 |
| D-Bifunctional Protein (D-BP) | C16:1-Dicarboxylyl-CoA | 0.9 |
Table 1: Apparent Michaelis-Menten constants (Km) of human L-BP and D-BP for a C16-dicarboxylyl-CoA substrate.
Experimental Protocols
A thorough understanding of the metabolism of 3-Hydroxyhexadecanedioyl-CoA necessitates robust experimental methodologies. Below are outlines of key experimental protocols.
Measurement of Peroxisomal β-Oxidation of Dicarboxylic Acids in Cultured Fibroblasts
This assay is crucial for diagnosing inherited disorders of peroxisomal β-oxidation and for screening potential therapeutic compounds.
Detailed Methodology:
-
Cell Culture: Human skin fibroblasts are cultured to confluency in appropriate media.
-
Substrate Preparation: A solution of [1-¹⁴C]hexadecanedioic acid is prepared and complexed to bovine serum albumin (BSA).
-
Incubation: The fibroblast monolayers are washed and incubated with the radiolabeled substrate mixture at 37°C for a defined period.
-
Reaction Termination and Cell Lysis: The incubation medium is removed, and the reaction is stopped by adding an acid, such as perchloric acid. The cells are then scraped and sonicated.
-
Separation of Substrate and Products: The water-soluble β-oxidation products (acetyl-CoA and shorter-chain dicarboxylic acids) are separated from the unreacted long-chain substrate. This is typically achieved by centrifugation to pellet the precipitated protein and unreacted substrate.
-
Quantification: The radioactivity in the supernatant, representing the β-oxidation products, is measured using liquid scintillation counting.
-
Normalization: The measured radioactivity is normalized to the total protein content of the cell lysate to determine the specific β-oxidation activity.
In Vitro Reconstitution of Peroxisomal Dicarboxylic Acid β-Oxidation
This method allows for the detailed study of the enzymatic cascade in a controlled environment, free from other cellular processes.
Detailed Methodology:
-
Recombinant Protein Expression and Purification: The human genes for SCOX, L-BP, D-BP, and peroxisomal thiolase are cloned into expression vectors and transformed into a suitable host, such as E. coli or a yeast strain. The recombinant proteins are then expressed and purified to homogeneity.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing all necessary cofactors, including FAD, NAD⁺, and Coenzyme A.
-
Enzyme and Substrate Addition: The purified recombinant enzymes are added to the reaction buffer, followed by the addition of hexadecanedioyl-CoA to initiate the reaction.
-
Time-Course Analysis: Aliquots of the reaction mixture are taken at various time points and the reaction is quenched.
-
Metabolite Analysis: The formation of intermediates, including 3-Hydroxyhexadecanedioyl-CoA, and the final products are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
LC-MS/MS Analysis of 3-Hydroxyhexadecanedioyl-CoA
This highly sensitive and specific method is ideal for the quantification of 3-Hydroxyhexadecanedioyl-CoA in biological samples.
Detailed Methodology:
-
Sample Preparation: Biological samples (e.g., cell lysates, reaction aliquots) are subjected to a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoA esters and remove interfering substances. An internal standard, such as a stable isotope-labeled version of the analyte, is added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using a reversed-phase HPLC column with a gradient of acetonitrile (B52724) in an aqueous solution containing a weak acid (e.g., formic acid) to ensure proper ionization.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 3-Hydroxyhexadecanedioyl-CoA and the internal standard are monitored for high selectivity and sensitivity.
Transcriptional Regulation of Peroxisomal Dicarboxylic Acid Metabolism
The expression of the enzymes involved in peroxisomal β-oxidation is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to increased transcription. The genes encoding SCOX (ACOX1), L-BP (EHHADH), and D-BP (HSD17B4) are all known to be regulated by PPARα. This regulatory mechanism allows the cell to upregulate the capacity for dicarboxylic acid oxidation in response to an increased load of fatty acids.
Clinical Relevance of Impaired 3-Hydroxyhexadecanedioyl-CoA Metabolism
Defects in the peroxisomal β-oxidation of dicarboxylic acids can lead to a group of inherited metabolic disorders known as peroxisomal disorders. These include:
-
Zellweger Spectrum Disorders: These are severe peroxisome biogenesis disorders where peroxisomes are absent or non-functional. Patients with Zellweger syndrome excrete a characteristic pattern of dicarboxylic acids in their urine, including adipic, suberic, and sebacic acids, reflecting the impairment of their β-oxidation.[2][3]
-
Single Enzyme Deficiencies: Deficiencies in any of the enzymes involved in dicarboxylic acid β-oxidation, such as D-bifunctional protein deficiency, can lead to the accumulation of dicarboxylic acids and their intermediates. Clinical manifestations can be severe and include neurological abnormalities, liver dysfunction, and hypotonia.[4]
Diagnosis of these disorders often involves the analysis of very-long-chain fatty acids in plasma and the measurement of dicarboxylic acids in urine.[3][5]
Conclusion
3-Hydroxyhexadecanedioyl-CoA is a pivotal intermediate in the peroxisomal β-oxidation of long-chain dicarboxylic acids. A thorough understanding of its metabolism, the enzymes involved, and the regulatory networks that control this pathway is essential for elucidating the pathophysiology of related metabolic diseases and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate this critical area of lipid metabolism.
References
- 1. Zellweger syndrome: biochemical procedures in diagnosis, prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary excretion of dicarboxylic acids from patients with the Zellweger syndrome. Importance of peroxisomes in beta-oxidation of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
- 5. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Intermediate: Discovery and Initial Characterization of 3-Hydroxyhexadecanedioyl-CoA
For Immediate Release
A pivotal intermediate in the alternative pathway of fatty acid metabolism, 3-Hydroxyhexadecanedioyl-CoA, has been the subject of extensive research, particularly in the context of inherited metabolic disorders. This technical guide provides an in-depth overview of the discovery, initial characterization, and metabolic significance of this long-chain dicarboxylic acyl-CoA, tailored for researchers, scientists, and professionals in drug development.
Discovery and Metabolic Context
The discovery of 3-Hydroxyhexadecanedioyl-CoA is intrinsically linked to the study of dicarboxylic acidurias, a group of metabolic disorders characterized by the abnormal excretion of dicarboxylic acids in the urine. Seminal work in the late 1980s and early 1990s by researchers such as Tserng, Jin, and Pollitt laid the foundation for understanding the metabolic origins of these compounds. Their investigations into patients with these disorders revealed the presence of a series of 3-hydroxy dicarboxylic acids.
It was proposed and later established that these 3-hydroxy dicarboxylic acids, including the 16-carbon chain variant, arise from a metabolic pathway that compensates for impaired mitochondrial beta-oxidation of fatty acids. This alternative route involves the omega-oxidation of 3-hydroxy monocarboxylic fatty acids in the endoplasmic reticulum to form the corresponding 3-hydroxy dicarboxylic acids. These are then transported to peroxisomes and mitochondria for subsequent beta-oxidation. 3-Hydroxyhexadecanedioyl-CoA is the Coenzyme A ester of 3-hydroxyhexadecanedioic acid, a crucial step for its entry into the beta-oxidation spiral.
The initial identification of these metabolites in patient urine was a significant step, pointing towards a previously underappreciated pathway in fatty acid metabolism. This discovery opened new avenues for diagnosing and understanding the pathophysiology of fatty acid oxidation disorders.
Initial Characterization
The initial characterization of 3-hydroxy dicarboxylic acids, the precursors to their CoA esters, relied heavily on analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Data Presentation: Physicochemical Properties
| Property | Description | Reference Method |
| Chemical Formula | C16H30O5 (for the free acid) | Mass Spectrometry |
| Molecular Weight | 302.4 g/mol (for the free acid) | Mass Spectrometry |
| Structure | A 16-carbon dicarboxylic acid with a hydroxyl group at the C-3 position. | GC-MS analysis of trimethylsilyl (B98337) derivatives |
| Stereoisomers | Exists as (S)-3-Hydroxyhexadecanedioyl-CoA and (R)-3-Hydroxyhexadecanedioyl-CoA. | Enzymatic assays with stereospecific enzymes |
Experimental Protocols
The following sections detail the methodologies that were crucial for the initial characterization of 3-hydroxy dicarboxylic acids and their subsequent analysis, which are foundational to understanding 3-Hydroxyhexadecanedioyl-CoA.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of 3-Hydroxy Dicarboxylic Acids
This protocol is based on the methods used for the analysis of urinary organic acids in the investigation of dicarboxylic acidurias.
Objective: To identify and characterize 3-hydroxy dicarboxylic acids from biological samples.
Methodology:
-
Sample Preparation:
-
Urine samples are collected and stored frozen until analysis.
-
An internal standard (e.g., a non-physiological dicarboxylic acid) is added to a known volume of urine.
-
The sample is acidified (e.g., with HCl) to protonate the carboxylic acid groups.
-
The organic acids are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is derivatized to increase the volatility of the analytes for GC analysis. A common method is trimethylsilylation.
-
A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract.
-
The mixture is heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the carboxyl and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a fused silica (B1680970) column with a non-polar stationary phase).
-
The oven temperature is programmed to ramp up gradually to separate the different organic acids based on their boiling points and interactions with the stationary phase.
-
The eluting compounds are introduced into a mass spectrometer.
-
Mass spectra are obtained by electron impact (EI) ionization. The fragmentation patterns of the TMS derivatives of 3-hydroxy dicarboxylic acids are characteristic and allow for their unambiguous identification by comparing them to reference spectra or through interpretation of the fragmentation patterns.
-
Enzymatic Synthesis of 3-Hydroxyacyl-CoA Esters (General Protocol)
While a specific protocol for the initial synthesis of 3-Hydroxyhexadecanedioyl-CoA is not detailed in the discovery literature, general enzymatic methods for the synthesis of long-chain 3-hydroxyacyl-CoA esters can be adapted. This protocol outlines a plausible chemo-enzymatic approach.
Objective: To synthesize 3-Hydroxyhexadecanedioyl-CoA for use as a standard or for further enzymatic studies.
Methodology:
-
Activation of the Dicarboxylic Acid:
-
3-Hydroxyhexadecanedioic acid is first activated at one of its carboxyl groups. This can be achieved chemically.
-
A common method involves the formation of an N-hydroxysuccinimide (NHS) ester. 3-Hydroxyhexadecanedioic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent (e.g., dicyclohexylcarbodiimide, DCC) in an appropriate organic solvent. This selectively activates one of the carboxyl groups.
-
-
Thioesterification with Coenzyme A:
-
The activated 3-hydroxyhexadecanedioic acid (as the NHS ester) is then reacted with the free thiol group of Coenzyme A in an aqueous buffer solution (e.g., sodium bicarbonate buffer, pH ~8).
-
The reaction mixture is incubated to allow the formation of the thioester bond.
-
-
Purification:
-
The resulting 3-Hydroxyhexadecanedioyl-CoA is purified from the reaction mixture using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Reversed-phase HPLC is often effective for separating the acyl-CoA from unreacted Coenzyme A and other reaction byproducts. The elution can be monitored by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Characterization:
-
The identity and purity of the synthesized 3-Hydroxyhexadecanedioyl-CoA can be confirmed by techniques such as mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
-
Signaling Pathways and Metabolic Workflow
The metabolic pathway involving 3-Hydroxyhexadecanedioyl-CoA is a critical branch of fatty acid oxidation, particularly when the primary mitochondrial beta-oxidation pathway is compromised.
Caption: Metabolic pathway showing the formation of 3-Hydroxyhexadecanedioyl-CoA.
This pathway highlights the interplay between different cellular compartments in handling an overload of fatty acids. The initial steps occur in the endoplasmic reticulum, followed by the activation and subsequent beta-oxidation of the resulting dicarboxylic acid in the mitochondria and peroxisomes.
Caption: Experimental workflow for the identification of 3-hydroxy dicarboxylic acids.
This workflow illustrates the key steps involved in the analytical process that led to the initial characterization of the precursors of 3-Hydroxyhexadecanedioyl-CoA, a cornerstone of research in dicarboxylic acidurias.
Conclusion
The discovery and initial characterization of 3-Hydroxyhexadecanedioyl-CoA and its precursor acid have been instrumental in advancing our understanding of fatty acid metabolism and its associated disorders. The analytical and synthetic methodologies developed during this period continue to be relevant for researchers and clinicians working on inborn errors of metabolism and related fields. Further research into the specific roles and regulation of this metabolic intermediate holds promise for the development of novel diagnostic and therapeutic strategies.
3-Hydroxyhexadecanedioyl-CoA in Dicarboxylic Aciduria Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of 3-hydroxyhexadecanedioyl-CoA and other 3-hydroxydicarboxylic acids in the context of dicarboxylic aciduria, with a primary focus on disorders of mitochondrial fatty acid β-oxidation, particularly Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.
Introduction: The Crossroads of Fatty Acid Metabolism and Disease
Dicarboxylic aciduria is a key indicator of disrupted fatty acid metabolism, characterized by the abnormal excretion of dicarboxylic acids in the urine. This metabolic disturbance often points towards inherited defects in the mitochondrial β-oxidation pathway, a critical process for energy production from fatty acids, especially during periods of fasting or metabolic stress. One of the pivotal enzyme deficiencies leading to a specific form of dicarboxylic aciduria, known as 3-hydroxydicarboxylic aciduria, is the impairment of Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). This condition results in the accumulation of toxic metabolic intermediates, including 3-hydroxyhexadecanedioyl-CoA. Understanding the pathophysiology, diagnostic markers, and analytical methodologies related to these compounds is crucial for the diagnosis, management, and development of therapeutic strategies for these debilitating disorders.
Biochemical Pathway and Pathophysiology
Under normal physiological conditions, long-chain fatty acids are sequentially broken down in the mitochondria through the β-oxidation spiral to produce acetyl-CoA, which then enters the citric acid cycle for ATP production. The enzyme LCHAD, a component of the mitochondrial trifunctional protein, catalyzes the third step of this spiral for long-chain fatty acids: the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.
In LCHAD deficiency, this crucial step is blocked. Consequently, long-chain 3-hydroxyacyl-CoAs, including 3-hydroxyhexadecanoyl-CoA, accumulate within the mitochondria. The cell attempts to detoxify and excrete these accumulating metabolites through alternative pathways, primarily ω-oxidation. This process, occurring in the endoplasmic reticulum, hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. Subsequent, often incomplete, β-oxidation of these dicarboxylic acids from the carboxyl end leads to the formation of a series of medium- and short-chain 3-hydroxydicarboxylic acids that are then excreted in the urine. The accumulation of these long-chain 3-hydroxyacyl-CoAs and their dicarboxylic acid derivatives is believed to be cytotoxic, contributing to the clinical manifestations of LCHAD deficiency, which include hypoketotic hypoglycemia, cardiomyopathy, myopathy, and retinopathy.[1][2]
References
Interaction of 3-Hydroxyhexadecanedioyl-CoA with the Carnitine Shuttle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acids are metabolic products of fatty acid ω-oxidation. While historically considered a minor pathway, interest in dicarboxylic acid metabolism has grown due to its potential role in various physiological and pathological states. These molecules can serve as alternative energy substrates, particularly under conditions of impaired fatty acid β-oxidation. A key intermediate in the metabolism of long-chain dicarboxylic acids is 3-hydroxyhexadecanedioyl-CoA. For this molecule to be utilized as an energy source within the mitochondria, it must first traverse the inner mitochondrial membrane, a process facilitated by the carnitine shuttle.
This technical guide provides a comprehensive overview of the interaction between 3-Hydroxyhexadecanedioyl-CoA and the carnitine shuttle. It details the enzymatic steps, transport mechanisms, and provides experimental protocols for studying these interactions. This document is intended for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development who are interested in the intricacies of fatty acid metabolism.
Biosynthesis and Metabolism of 3-Hydroxyhexadecanedioyl-CoA
3-Hydroxyhexadecanedioyl-CoA is a dicarboxylic acid derivative that arises from the ω-oxidation of 3-hydroxy fatty acids. The initial hydroxylation of the ω-carbon of a fatty acid is catalyzed by cytochrome P450 enzymes in the endoplasmic reticulum. Subsequent oxidation steps in the cytosol lead to the formation of a dicarboxylic acid.[1][2] In the case of a 16-carbon chain, this process can yield hexadecanedioic acid.
The introduction of a hydroxyl group at the C3 position is a step in the β-oxidation pathway. Therefore, 3-Hydroxyhexadecanedioyl-CoA can be formed when hexadecanedioyl-CoA enters the β-oxidation spiral. The metabolic fate of 3-Hydroxyhexadecanedioyl-CoA is primarily mitochondrial β-oxidation, where it is broken down to yield acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle.
Figure 1: Overview of 3-Hydroxyhexadecanedioyl-CoA Metabolism
Interaction with the Carnitine Shuttle
The carnitine shuttle is a multi-enzyme system responsible for the transport of long-chain fatty acyl-CoAs from the cytosol into the mitochondrial matrix, where β-oxidation occurs. This process is essential as the inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules. The shuttle consists of three key components: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).
Figure 2: The Carnitine Shuttle Mechanism
Carnitine Palmitoyltransferase I (CPT1)
CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of a long-chain acyl-CoA to its corresponding acylcarnitine, utilizing carnitine as the acyl acceptor. This is the rate-limiting step of long-chain fatty acid oxidation. While the substrate specificity of CPT1 is well-characterized for monocarboxylic fatty acids, its activity towards dicarboxylic acyl-CoAs is less defined. It is hypothesized that 3-Hydroxyhexadecanedioyl-CoA is a substrate for CPT1, allowing its entry into the carnitine shuttle.
Carnitine-Acylcarnitine Translocase (CACT)
CACT is an antiporter located in the inner mitochondrial membrane. It facilitates the transport of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine.[3][4] The substrate specificity of CACT is broad, accommodating acylcarnitines of various chain lengths. It is expected that 3-hydroxyhexadecanedioylcarnitine, the product of the CPT1 reaction, is a substrate for CACT.
Carnitine Palmitoyltransferase II (CPT2)
Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It converts the imported acylcarnitine back to its acyl-CoA form, releasing free carnitine into the mitochondrial matrix.[5] 3-Hydroxyhexadecanedioyl-CoA is then available for the enzymes of the β-oxidation pathway.
Experimental Protocols
The following sections provide detailed methodologies for studying the interaction of 3-Hydroxyhexadecanedioyl-CoA with the carnitine shuttle. These protocols are adapted from established methods and may require optimization for this specific substrate.
Synthesis of 3-Hydroxyhexadecanedioyl-CoA
-
Starting Material: Hexadecanedioic acid.
-
Step 1: Monoprotection of one carboxylic acid group. This is crucial to allow selective modification of the other end of the molecule. Standard protecting group chemistry for carboxylic acids can be employed.
-
Step 2: Introduction of the 3-hydroxy group. This can be achieved through various methods, such as alpha-bromination followed by nucleophilic substitution with a hydroxide (B78521) source, or through enzymatic hydroxylation if a suitable enzyme is available.
-
Step 3: Deprotection of the carboxylic acid. Removal of the protecting group to yield 3-hydroxyhexadecanedioic acid.
-
Step 4: Activation to the CoA thioester. The purified 3-hydroxyhexadecanedioic acid is then enzymatically converted to its CoA ester using a suitable acyl-CoA synthetase. Alternatively, chemical synthesis methods can be employed.
-
Purification and Characterization: The final product should be purified by chromatography (e.g., HPLC) and its identity confirmed by mass spectrometry and NMR.
CPT1 Activity Assay
This protocol is adapted from a forward radioisotope assay.
-
Reaction Mixture:
-
50 mM HEPES buffer, pH 7.4
-
1 mM L-carnitine (radiolabeled, e.g., [³H]carnitine)
-
0.2 mM 3-Hydroxyhexadecanedioyl-CoA
-
1 mM ATP
-
1 mM MgCl₂
-
Isolated mitochondria or cell lysates containing CPT1
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate (3-Hydroxyhexadecanedioyl-CoA) at 37°C for 5 minutes.
-
Initiate the reaction by adding 3-Hydroxyhexadecanedioyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 1 M HCl.
-
Extract the radiolabeled acylcarnitine product using a water-immiscible organic solvent (e.g., butanol).
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
-
Data Analysis: Calculate the rate of acylcarnitine formation. For kinetic analysis, vary the concentration of 3-Hydroxyhexadecanedioyl-CoA and L-carnitine to determine Km and Vmax values.
CACT Transport Assay in Reconstituted Liposomes
-
Preparation of Proteoliposomes:
-
Purify CACT from a suitable source (e.g., recombinant expression in E. coli).
-
Reconstitute the purified protein into liposomes made of a defined lipid composition (e.g., phosphatidylcholine).
-
Load the proteoliposomes with a high concentration of unlabeled carnitine.
-
-
Transport Assay:
-
Prepare a reaction buffer containing radiolabeled 3-hydroxyhexadecanedioylcarnitine.
-
Initiate the transport by adding the carnitine-loaded proteoliposomes to the reaction buffer.
-
At various time points, stop the transport by adding an inhibitor (e.g., mersalyl).
-
Separate the proteoliposomes from the external medium by column chromatography.
-
Quantify the radioactivity incorporated into the proteoliposomes.
-
-
Data Analysis: Determine the initial rate of transport. Kinetic parameters can be obtained by varying the concentration of the external substrate.
CPT2 Activity Assay
This protocol utilizes tandem mass spectrometry to measure the formation of the product.[6]
-
Reaction Mixture:
-
50 mM Tris-HCl buffer, pH 8.0
-
0.5 mM Coenzyme A
-
0.1 mM 3-hydroxyhexadecanedioylcarnitine
-
Isolated inner mitochondrial membranes or purified CPT2
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding 3-hydroxyhexadecanedioylcarnitine.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding an ice-cold solution containing an internal standard (e.g., deuterated acyl-CoA).
-
Analyze the formation of 3-Hydroxyhexadecanedioyl-CoA by LC-MS/MS.
-
-
Data Analysis: Quantify the product formation against a standard curve. Determine kinetic parameters by varying substrate concentrations.
Figure 3: Experimental Workflow for CPT1 Assay
Quantitative Data Summary
As specific kinetic data for the interaction of 3-Hydroxyhexadecanedioyl-CoA with the carnitine shuttle enzymes are not available in the published literature, the following table is presented as a template for researchers to populate with their experimental findings. The values for known long-chain monocarboxylic acyl-CoAs are provided for comparison.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| CPT1 | Palmitoyl-CoA | 20-50 | 5-15 | Generic |
| 3-Hydroxyhexadecanedioyl-CoA | Data to be determined | Data to be determined | ||
| CACT | Palmitoylcarnitine (B157527) | 10-30 | Data varies | Generic |
| 3-Hydroxyhexadecanedioylcarnitine | Data to be determined | Data to be determined | ||
| CPT2 | Palmitoylcarnitine | 30-100 | 20-60 | Generic |
| 3-Hydroxyhexadecanedioylcarnitine | Data to be determined | Data to be determined |
Note: The provided Km and Vmax values for palmitoyl-CoA and palmitoylcarnitine are approximate and can vary significantly depending on the tissue source, purification method, and assay conditions.
Conclusion
The interaction of 3-Hydroxyhexadecanedioyl-CoA with the carnitine shuttle represents a crucial step in the mitochondrial metabolism of long-chain dicarboxylic acids. Understanding the kinetics and regulation of this process is essential for elucidating the role of ω-oxidation in cellular energy homeostasis and for identifying potential therapeutic targets in metabolic diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate these interactions in detail. Further studies are warranted to determine the specific kinetic parameters and to explore the physiological relevance of this metabolic pathway in various tissues and disease states. The data generated from such studies will be invaluable for the drug development community in designing novel therapeutic strategies for metabolic disorders.
References
- 1. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carnitine-acylcarnitine translocase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine transport and fatty acid oxidation | Scilit [scilit.com]
- 6. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Stable Isotope-Labeled 3-Hydroxyhexadecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled internal standards are indispensable tools in quantitative metabolomics and drug development. They are crucial for accurate quantification of endogenous molecules by mass spectrometry, enabling detailed studies of metabolic fluxes and disease biomarkers. 3-Hydroxyhexadecanedioyl-CoA is an intermediate in the peroxisomal beta-oxidation of dicarboxylic acids.[1][2] The ability to accurately measure its concentration is vital for understanding certain metabolic disorders. This document provides a detailed protocol for the synthesis of stable isotope-labeled 3-Hydroxyhexadecanedioyl-CoA, designed to be used as an internal standard.
Synthesis Overview
The synthesis of stable isotope-labeled 3-Hydroxyhexadecanedioyl-CoA can be approached through a two-stage process. The first stage involves the synthesis of the stable isotope-labeled 3-hydroxyhexadecanedioic acid precursor. The second stage is the subsequent enzymatic or chemical conversion of the labeled dicarboxylic acid to its corresponding coenzyme A (CoA) thioester. This protocol will focus on a chemical synthesis approach that offers versatility in isotope incorporation.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the chemical synthesis of stable isotope-labeled 3-Hydroxyhexadecanedioyl-CoA.
Quantitative Data Summary
The following table summarizes expected quantitative data for the synthesis of both a deuterated ([D4]) and a carbon-13 ([¹³C₂]) labeled 3-Hydroxyhexadecanedioyl-CoA. These values are estimates based on similar published syntheses and may vary depending on experimental conditions.
| Parameter | [D₄]-3-Hydroxyhexadecanedioyl-CoA | [¹³C₂]-3-Hydroxyhexadecanedioyl-CoA |
| Starting Material | [D₄]-Hexadecanedioic acid | [¹³C₂]-Hexadecanedioic acid |
| Isotopic Purity of Precursor | > 98% | > 99% |
| Overall Yield (from labeled precursor) | 30-40% | 30-40% |
| Final Purity (by HPLC) | > 95% | > 95% |
| Isotopic Enrichment (by MS) | > 98% | > 99% |
Experimental Protocols
Stage 1: Synthesis of Stable Isotope-Labeled 3-Hydroxyhexadecanedioic Acid
This protocol outlines the synthesis of the labeled dicarboxylic acid precursor. The example provided is for a ¹³C-labeled version, but a similar approach can be used for deuterium (B1214612) labeling.
Protocol 1: Synthesis of [1,2-¹³C₂]-3-Hydroxyhexadecanedioic Acid
-
Synthesis of [1,2-¹³C₂]-Hexadecanedioic Acid: This can be achieved through various established methods for carbon-13 labeling of carboxylic acids. A common method involves the use of K¹³CN to introduce the labeled carboxyl group.
-
α-Bromination:
-
To a solution of [1,2-¹³C₂]-Hexadecanedioic acid (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture under inert atmosphere for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off the succinimide, and remove the solvent under reduced pressure.
-
Purify the resulting α-bromo dicarboxylic acid by column chromatography.
-
-
Hydroxylation:
-
Dissolve the purified α-bromo-[1,2-¹³C₂]-hexadecanedioic acid in an aqueous basic solution (e.g., sodium carbonate).
-
Heat the mixture at 80-90 °C for 2-3 hours.
-
Monitor the conversion to the hydroxy acid by LC-MS.
-
After the reaction is complete, acidify the solution with HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude [1,2-¹³C₂]-3-hydroxyhexadecanedioic acid.
-
Purify the product by recrystallization or column chromatography.
-
Stage 2: Synthesis of Stable Isotope-Labeled 3-Hydroxyhexadecanedioyl-CoA
This stage involves the conversion of the labeled dicarboxylic acid to its CoA thioester. A reliable method is the activation of the carboxylic acid as an N-hydroxysuccinimide (NHS) ester followed by reaction with coenzyme A.
Protocol 2: Conversion to [¹³C₂]-3-Hydroxyhexadecanedioyl-CoA
-
Activation as NHS Ester:
-
Dissolve the [1,2-¹³C₂]-3-hydroxyhexadecanedioic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a dry aprotic solvent (e.g., DMF or THF).
-
Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter off the urea (B33335) byproduct and use the resulting NHS ester solution directly in the next step.
-
-
Thioesterification with Coenzyme A:
-
Prepare a solution of Coenzyme A (lithium salt, 1.2 equivalents) in a bicarbonate buffer (pH ~8.0).
-
Add the NHS ester solution dropwise to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the formation of the acyl-CoA by LC-MS.
-
-
Purification:
-
Purify the crude labeled 3-Hydroxyhexadecanedioyl-CoA by reverse-phase HPLC. A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) is typically used.[3][4]
-
Monitor the elution profile at 260 nm (adenine moiety of CoA).[3]
-
Collect the fractions containing the desired product.
-
Lyophilize the purified fractions to obtain the stable isotope-labeled 3-Hydroxyhexadecanedioyl-CoA as a white powder.
-
-
Analysis and Quantification:
-
Confirm the identity and isotopic enrichment of the final product by high-resolution mass spectrometry.[5]
-
Determine the concentration of the purified product by UV-Vis spectrophotometry using the molar extinction coefficient of the adenine (B156593) ring of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Metabolic Pathway Context
3-Hydroxyhexadecanedioyl-CoA is an intermediate in the peroxisomal beta-oxidation of dicarboxylic acids. This pathway is crucial for the degradation of long-chain dicarboxylic acids that cannot be efficiently metabolized by mitochondria.
Caption: Peroxisomal beta-oxidation of hexadecanedioyl-CoA.
Conclusion
The synthesis of stable isotope-labeled 3-Hydroxyhexadecanedioyl-CoA, while multi-stepped, is achievable through a combination of established chemical methods. The protocols provided herein offer a robust framework for producing this valuable internal standard. The availability of such standards will undoubtedly facilitate more precise and reliable quantitative studies in lipid metabolism and related diseases. Researchers should optimize reaction conditions and purification procedures to achieve the desired yield and purity for their specific applications.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyhexadecanedioyl-CoA Extraction from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanedioyl-CoA is a long-chain dicarboxylic acyl-Coenzyme A (CoA) molecule. Dicarboxylic acyl-CoAs are important intermediates in fatty acid metabolism, particularly in the context of omega-oxidation and the metabolism of modified fatty acids. The accurate quantification of specific acyl-CoA species like 3-Hydroxyhexadecanedioyl-CoA in cell culture is crucial for understanding metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents targeting metabolic disorders.
This document provides a detailed protocol for the extraction of 3-Hydroxyhexadecanedioyl-CoA from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established protocols for the extraction of long-chain acyl-CoAs and has been adapted to enhance the recovery and stability of hydroxylated dicarboxylic species.
Data Presentation
The cellular abundance of specific long-chain dicarboxylyl-CoAs like 3-Hydroxyhexadecanedioyl-CoA is often low and can vary significantly depending on the cell type, metabolic state, and experimental conditions. While specific quantitative data for 3-Hydroxyhexadecanedioyl-CoA is not widely published, the following table summarizes reported concentrations of various other long-chain acyl-CoAs in commonly used human cell lines to provide a general reference for expected abundance ranges.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~2 |
| C18:1-CoA | - | ~7 | ~3 |
| C24:0-CoA | - | ~10 | <1 |
| C26:0-CoA | - | ~10 | <1 |
Note: Data is compiled from various sources and different normalization methods (per cell number vs. per mg protein) affect direct comparability.[1] The abundance of 3-Hydroxyhexadecanedioyl-CoA is expected to be in the lower range of these values.
The recovery of long-chain acyl-CoAs is a critical parameter in ensuring accurate quantification. The choice of extraction and purification methodology significantly impacts recovery rates.
| Extraction Method | Purification | Typical Recovery Rate | Reference |
| Acetonitrile/Isopropanol Extraction | Solid-Phase Extraction (SPE) | 70-80% | [2] |
| Methanol-based Precipitation | None | Variable, generally lower | [1] |
| Dounce Homogenization with Buffer | SPE | High, not quantified | [3] |
Experimental Workflow
The following diagram outlines the general workflow for the extraction of 3-Hydroxyhexadecanedioyl-CoA from cell culture.
References
In Vitro Assays for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-Hydroxyacyl-CoA Dehydrogenase (HADH) is a crucial enzyme in cellular metabolism, primarily known for its role in the mitochondrial fatty acid β-oxidation pathway.[1] It catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, the third step in the four-step cycle that shortens fatty acid chains.[1] Dysregulation of HADH activity is implicated in various metabolic disorders, making it a significant target for basic research and therapeutic drug development. Several isozymes of HADH exist, including short-chain (SCHAD), medium-chain (MCHAD), and long-chain (LCHAD) specific dehydrogenases, which show preference for substrates of different acyl chain lengths.[2][3] Accurate and reliable in vitro assays are essential for characterizing the enzyme's kinetic properties, screening for potential inhibitors or activators, and understanding its role in metabolic health and disease.
Principle of HADH Activity Assays
The enzymatic reaction catalyzed by HADH is:
(S)-3-hydroxyacyl-CoA + NAD+ ⇌ 3-oxoacyl-CoA + NADH + H+ [1]
In vitro assays for HADH activity are typically designed to measure the rate of this reaction by monitoring the change in the concentration of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor. The two most common approaches are:
-
Forward Reaction Monitoring : Measures the production of NADH by tracking the increase in absorbance at 340 nm.
-
Reverse Reaction Monitoring : Measures the consumption of NADH by tracking the decrease in absorbance at 340 nm. This is often preferred for its convenience, as the substrate for the reverse reaction, acetoacetyl-CoA, is commercially available and stable.
The rate of change in NADH concentration is directly proportional to the HADH enzyme activity. These assays can be performed in a continuous spectrophotometric or fluorometric format, allowing for real-time kinetic measurements.
Applications
-
Enzyme Kinetics and Characterization : Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for various substrates.[4]
-
Drug Discovery and Screening : Identifying and characterizing potential inhibitors or activators of HADH for therapeutic purposes.
-
Metabolic Research : Investigating the regulation of fatty acid oxidation and its role in diseases like obesity and insulin (B600854) resistance.
-
Food Science : Detecting previously frozen meat or poultry, as freezing damages mitochondria and releases HADH into the intracellular fluid.
Quantitative Data Summary
The kinetic parameters of HADH can vary depending on the enzyme source, substrate chain length, and assay conditions. The following tables provide a summary of representative kinetic data for HADH and examples of inhibitor interactions.
Table 1: Kinetic Parameters of HADH for Various Substrates
| Enzyme Source | Substrate | K_m_ (μM) | V_max_ (U/mg) | Reference |
| Pig Heart | 3-Hydroxybutyryl-CoA (C4) | 45 | 150 | [4] |
| Pig Heart | 3-Hydroxyoctanoyl-CoA (C8) | 5.2 | 235 | [4] |
| Pig Heart | 3-Hydroxypalmitoyl-CoA (C16) | 4.8 | 105 | [4] |
| Human Heart (SCHAD) | Acetoacetyl-CoA | 35 | Not Reported | [5] |
| C. elegans (cHAD) | Acetoacetyl-CoA | 49 | 2.16 | [3] |
Note: K_m_ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max_. V_max_ (maximum velocity) represents the maximum rate of reaction. A lower K_m_ generally indicates a higher affinity of the enzyme for the substrate.[6]
Table 2: Examples of HADH Inhibitors
| Inhibitor | Type of Inhibition | IC_50_ (μM) | Target Enzyme | Reference |
| Acetoacetyl-CoA | Product Inhibition | Not Applicable | L-3-hydroxyacyl-CoA dehydrogenase | [7] |
| Thiolactomycin | Not Specified | ~100 | E. coli FabI (related enzyme) | General Knowledge |
| Green Tea Polyphenols | Not Specified | Variable | General Dehydrogenases | General Knowledge |
Note: IC_50_ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Signaling and Experimental Diagrams
Caption: Role of HADH in the mitochondrial fatty acid β-oxidation pathway.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for HADH Activity (Reverse Reaction)
This protocol measures HADH activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH during the reduction of S-Acetoacetyl-CoA.
1. Principle
HADH catalyzes the reduction of S-Acetoacetyl-CoA to β-Hydroxybutyryl-CoA, a reaction that consumes NADH. The rate of NADH consumption is directly proportional to the enzyme's activity and is measured as a decrease in absorbance at 340 nm (A_340_).
S-Acetoacetyl-CoA + NADH + H+ --(HADH)--> β-Hydroxybutyryl-CoA + NAD+
2. Materials and Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C)
-
S-Acetoacetyl Coenzyme A (SAAC), Sodium Salt
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH), Disodium Salt
-
Purified HADH enzyme or sample containing HADH (e.g., cell lysate, tissue homogenate)
-
Deionized water
-
UV-transparent cuvettes (1 cm path length)
-
Spectrophotometer capable of reading at 340 nm with temperature control
3. Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.3): Prepare in deionized water using Potassium Phosphate, Monobasic. Adjust pH to 7.3 at 37°C with 1 M KOH.
-
5.4 mM S-Acetoacetyl-CoA (SAAC) Solution: Prepare fresh by dissolving SAAC in the Potassium Phosphate Buffer. Store on ice.
-
6.4 mM NADH Solution: Prepare fresh by dissolving NADH in cold Potassium Phosphate Buffer. Protect from light and store on ice.
-
HADH Enzyme Solution: Immediately before use, dilute the enzyme sample to a concentration that provides a linear rate of absorbance change (e.g., 0.2 - 0.7 units/ml) in cold Potassium Phosphate Buffer.
4. Assay Procedure
Caption: Experimental workflow for the spectrophotometric HADH activity assay.
-
Set up the Spectrophotometer: Set the wavelength to 340 nm and equilibrate the cuvette holder to 37°C.
-
Prepare Reaction Mixture: In a 1 cm cuvette, prepare the reaction mixture as described in Table 3. Prepare a separate cuvette for each sample and control.
Table 3: Reaction Mixture Composition
| Reagent | Volume (for 3.0 mL total) | Final Concentration |
| 100 mM Potassium Phosphate Buffer | 2.80 mL | 97 mM |
| 5.4 mM SAAC Solution | 0.05 mL | 0.09 mM |
| 6.4 mM NADH Solution | 0.05 mL | ~0.1 mM |
| Deionized Water (for Blank) | 0.10 mL | - |
| HADH Enzyme Solution (for Test) | 0.10 mL | 0.02 - 0.07 units |
-
Equilibrate: Mix the contents of the cuvette (excluding the enzyme for the test sample) by gentle inversion and incubate in the spectrophotometer for 2-3 minutes to reach thermal equilibrium.
-
Establish Baseline: Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate Reaction: Add 0.10 mL of the HADH Enzyme Solution to the test cuvette or deionized water to the blank cuvette.
-
Measure Activity: Immediately mix by inversion and start recording the absorbance at 340 nm every 15-30 seconds for 3-5 minutes. Ensure the rate of absorbance decrease is linear.
5. Data Analysis
-
Calculate Rate of Absorbance Change: Determine the rate of decrease in absorbance per minute (ΔA_340_/min) from the linear portion of the data for both the test sample and the blank.
ΔRate = (ΔA_340_/min)Test - (ΔA_340_/min)Blank
-
Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient (ε) of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (μmol/min/mL or U/mL) = (ΔRate * Total Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))
For the volumes above:
Activity (U/mL) = (ΔRate * 3.0) / (6.22 * 1 * 0.1)
One unit (U) of HADH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of S-Acetoacetyl-CoA to β-Hydroxybutyryl-CoA per minute at pH 7.3 and 37°C.
Protocol 2: Fluorometric Assay for HADH Activity (General Overview)
Fluorometric assays offer higher sensitivity, making them suitable for samples with low HADH activity. These assays often use a coupled enzyme system where the NAD+ produced in the HADH reaction is used to generate a fluorescent product.
1. Principle
A common approach involves a two-step reaction. First, HADH catalyzes the reduction of acetoacetyl-CoA, producing NAD+. In the second step, a developer enzyme uses the NAD+ to oxidize a substrate, generating a highly fluorescent product (e.g., resorufin) that can be measured. The rate of fluorescence increase is proportional to the HADH activity.
2. General Procedure
-
Prepare Reagents: Prepare assay buffer, substrates, enzyme mix (containing the developer enzyme and fluorescent probe), and HADH standards/samples.
-
Reaction Setup: Add samples and standards to a black 96-well microplate.
-
Initiate Reaction: Add the reaction mix containing acetoacetyl-CoA, NADH, and the developer system to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.
-
Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for resorufin-based assays) at multiple time points (kinetic mode) or at a single endpoint.
-
Data Analysis: Calculate the rate of fluorescence increase over time. Determine HADH activity by comparing the rates of unknown samples to a standard curve.
Caption: Logical relationship between HADH modulation and metabolic outcomes.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimerization Interface of 3-Hydroxyacyl-CoA Dehydrogenase Tunes the Formation of Its Catalytic Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Hydroxyhexadecanedioyl-CoA in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation pathway of dicarboxylic acids. While not a direct therapeutic agent itself, its metabolic pathway and associated enzymes, particularly 3-hydroxyacyl-CoA dehydrogenase (HADH), are emerging as significant targets in drug discovery for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Understanding the role and quantification of 3-Hydroxyhexadecanedioyl-CoA can provide valuable insights into disease mechanisms and the efficacy of novel therapeutic interventions targeting fatty acid oxidation.
These application notes provide an overview of the relevance of 3-Hydroxyhexadecanedioyl-CoA and its metabolic pathway in drug discovery, along with detailed protocols for relevant experimental procedures.
Application Notes
Targeting Fatty Acid Oxidation in Oncology
Recent research has highlighted the dysregulation of fatty acid metabolism in various cancers, presenting a promising therapeutic window. The enzyme responsible for the conversion of 3-Hydroxyhexadecanedioyl-CoA, 3-hydroxyacyl-CoA dehydrogenase (HADH), has been identified as a potential drug target in several malignancies. Its expression is altered in different cancers, suggesting a context-dependent role as either a tumor promoter or suppressor.[1]
Data Presentation: HADH Expression in Various Cancers
| Cancer Type | HADH Expression Level | Implication for Drug Discovery | Reference |
| Gastric Cancer | Downregulated | Potential for therapies that restore HADH function or target compensatory pathways. | [1] |
| Kidney Renal Clear Cell Carcinoma | Downregulated | Similar to gastric cancer, targeting pathways that are upregulated to compensate for reduced FAO could be a strategy. | [1] |
| Colon Cancer | Upregulated | HADH inhibitors could be explored as a therapeutic strategy to inhibit cancer cell proliferation. | [1] |
| Acute Myeloid Leukemia | Upregulated | Targeting HADH may disrupt the metabolic adaptations of leukemia cells, offering a novel treatment avenue. | [1] |
Biomarker for Metabolic and Neurodegenerative Diseases
Deficiencies in the β-oxidation pathway, where 3-Hydroxyhexadecanedioyl-CoA is an intermediate, are linked to several inherited metabolic disorders. Furthermore, alterations in the levels of acyl-CoAs and the activity of HADH have been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] Therefore, the quantification of 3-Hydroxyhexadecanedioyl-CoA and related metabolites in biological samples can serve as a valuable biomarker for disease diagnosis, prognosis, and monitoring treatment response.
High-Throughput Screening for HADH Inhibitors
Given the therapeutic potential of modulating HADH activity, high-throughput screening (HTS) assays are crucial for identifying novel inhibitors. 3-Hydroxyhexadecanedioyl-CoA can be used as a substrate in such assays to measure the enzymatic activity of HADH. The development of potent and selective HADH inhibitors could lead to new treatments for cancers and other diseases with altered fatty acid metabolism.
Experimental Protocols
Protocol 1: Quantitative Analysis of 3-Hydroxyhexadecanedioyl-CoA in Biological Samples by UHPLC-MS/MS
This protocol outlines a method for the sensitive and accurate quantification of 3-Hydroxyhexadecanedioyl-CoA in biological samples, adapted from established methods for acyl-CoA analysis.[3][4]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal Standard (e.g., ¹³C₃-malonyl-CoA or other appropriate labeled acyl-CoA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column suitable for UHPLC
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable extraction buffer on ice.
-
Add a known amount of the internal standard to the sample.
-
Perform protein precipitation by adding cold ACN (2:1 ratio of ACN to sample volume).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
UHPLC-MS/MS Analysis:
-
Mobile Phase A: Aqueous solution of 10 mM ammonium acetate with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient Elution: Establish a suitable gradient from a low to a high percentage of Mobile Phase B over a specific time to ensure the separation of 3-Hydroxyhexadecanedioyl-CoA from other acyl-CoAs.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Define the specific precursor-to-product ion transitions for 3-Hydroxyhexadecanedioyl-CoA and the internal standard.
-
-
-
Data Analysis:
-
Quantify the amount of 3-Hydroxyhexadecanedioyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Protocol 2: In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a spectrophotometric assay to measure the activity of HADH using 3-Hydroxyhexadecanedioyl-CoA as a substrate. The assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified HADH enzyme
-
3-Hydroxyhexadecanedioyl-CoA (substrate)
-
NAD⁺ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of 3-Hydroxyhexadecanedioyl-CoA in the assay buffer.
-
Prepare a stock solution of NAD⁺ in the assay buffer.
-
Prepare a solution of the HADH enzyme in the assay buffer.
-
-
Assay Reaction:
-
In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
NAD⁺ solution
-
HADH enzyme solution (for test wells) or buffer (for control wells)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the 3-Hydroxyhexadecanedioyl-CoA solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 340 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH production by determining the linear slope of the absorbance versus time plot.
-
The specific activity of the enzyme can be calculated using the Beer-Lambert law for NADH (ε = 6220 M⁻¹cm⁻¹).
-
For inhibitor screening, perform the assay in the presence of various concentrations of the test compounds and calculate the IC₅₀ values.
-
Mandatory Visualizations
Caption: Peroxisomal β-oxidation of dicarboxylic acids.
Caption: Drug discovery workflow for HADH inhibitors.
References
- 1. Frontiers | Short-chain L-3-hydroxyacyl-CoA dehydrogenase: A novel vital oncogene or tumor suppressor gene in cancers [frontiersin.org]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 3-Hydroxyhexadecanedioyl-CoA Flux in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A intermediate that plays a role in fatty acid oxidation, particularly of dicarboxylic acids. The measurement of its metabolic flux is critical for understanding cellular energy metabolism, identifying metabolic bottlenecks, and investigating the mechanism of action of drugs targeting fatty acid oxidation pathways. These application notes provide a comprehensive overview and detailed protocols for the quantification of 3-Hydroxyhexadecanedioyl-CoA and the determination of its metabolic flux using stable isotope tracing and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Application Notes
1. Overview of 3-Hydroxyhexadecanedioyl-CoA Metabolism
3-Hydroxyhexadecanedioyl-CoA is an intermediate in the β-oxidation of hexadecanedioic acid. This pathway is a crucial component of fatty acid metabolism, particularly when the primary β-oxidation pathway for monocarboxylic fatty acids is impaired or overloaded. The flux through this pathway can be indicative of metabolic stress or specific enzymatic deficiencies.
2. Principle of Flux Measurement
Metabolic flux analysis for 3-Hydroxyhexadecanedioyl-CoA involves the use of stable isotope-labeled substrates, such as ¹³C-labeled hexadecanedioic acid.[1][2][3][4] Cells or organisms are cultured in the presence of this labeled precursor. As the labeled substrate is metabolized, the label is incorporated into downstream intermediates, including 3-Hydroxyhexadecanedioyl-CoA. By measuring the rate of incorporation and the isotopic enrichment of these metabolites over time, the metabolic flux can be quantified.[1][4][5]
3. Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of acyl-CoAs, including 3-Hydroxyhexadecanedioyl-CoA.[6][7][8] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A common approach involves reverse-phase chromatography to separate the acyl-CoAs, followed by detection using electrospray ionization (ESI) in positive ion mode.[8] Multiple reaction monitoring (MRM) is typically used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.[1][6][7]
II. Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cells for Flux Analysis
This protocol describes the labeling of cultured cells with a stable isotope-labeled precursor to measure the flux into 3-Hydroxyhexadecanedioyl-CoA.
Materials:
-
Cultured cells (e.g., hepatocytes, cardiomyocytes)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[U-¹³C₁₆]-Hexadecanedioic acid (or other appropriate labeled precursor)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Water, LC-MS grade
-
Dry ice
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[3]
-
Preparation of Labeled Medium: Prepare the cell culture medium containing the stable isotope tracer. For example, supplement the medium with a final concentration of 100 µM [U-¹³C₁₆]-Hexadecanedioic acid. The exact concentration should be optimized for the specific cell type and experimental question.
-
Labeling:
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed, isotope-labeled medium to the cells.[3]
-
Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the time course of label incorporation. The optimal time points should be determined empirically.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeled medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).
-
Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.[7]
-
Protocol 2: Quantification of 3-Hydroxyhexadecanedioyl-CoA by LC-MS/MS
This protocol outlines the LC-MS/MS method for the quantification of total and ¹³C-labeled 3-Hydroxyhexadecanedioyl-CoA.
Materials:
-
Dried metabolite extracts
-
Internal Standard: ¹³C-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
LC column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 50 µL of 50% methanol containing a known concentration of the internal standard.
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the LC column.
-
Use a gradient elution to separate the acyl-CoAs. A typical gradient might be:
-
0-2 min: 2% B
-
2-15 min: 2-98% B
-
15-18 min: 98% B
-
18-18.1 min: 98-2% B
-
18.1-25 min: 2% B
-
-
The flow rate should be optimized for the column dimensions (e.g., 0.3 mL/min).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor and product ions for 3-Hydroxyhexadecanedioyl-CoA and its labeled isotopologues. The specific mass transitions will need to be determined empirically using a standard, but can be predicted based on the structure.
-
For unlabeled 3-Hydroxyhexadecanedioyl-CoA (C₁₆H₂₈O₅S-CoA), the precursor ion ([M+H]⁺) would be m/z 1086.377. A characteristic product ion would result from the cleavage of the phosphopantetheine group, at m/z 303.137.
-
For fully ¹³C-labeled 3-Hydroxyhexadecanedioyl-CoA ([U-¹³C₁₆]-3-Hydroxyhexadecanedioyl-CoA), the precursor ion would be m/z 1102.377. The product ion would remain the same if the label is only on the acyl chain.
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Calculate the concentration of 3-Hydroxyhexadecanedioyl-CoA by comparing its peak area to that of the internal standard.
-
Determine the isotopic enrichment by calculating the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.
-
Metabolic flux can be calculated from the rate of label incorporation into 3-Hydroxyhexadecanedioyl-CoA over time.
-
III. Data Presentation
Table 1: MRM Transitions for 3-Hydroxyhexadecanedioyl-CoA Isotopologues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled 3-Hydroxyhexadecanedioyl-CoA (M+0) | 1086.4 | 303.1 | To be optimized |
| ¹³C₁₆-3-Hydroxyhexadecanedioyl-CoA (M+16) | 1102.4 | 303.1 | To be optimized |
| Internal Standard (e.g., C17:0-CoA) | Specific to IS | Specific to IS | To be optimized |
Table 2: Example Data for Isotopic Enrichment of 3-Hydroxyhexadecanedioyl-CoA
| Time (hours) | Peak Area (M+0) | Peak Area (M+16) | Isotopic Enrichment (%) |
| 0 | 1.2 x 10⁶ | 0 | 0 |
| 1 | 1.1 x 10⁶ | 1.5 x 10⁵ | 12.0 |
| 4 | 8.5 x 10⁵ | 5.8 x 10⁵ | 40.6 |
| 8 | 5.2 x 10⁵ | 8.9 x 10⁵ | 63.1 |
| 24 | 1.8 x 10⁵ | 1.1 x 10⁶ | 85.9 |
IV. Visualizations
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Enzyme Inhibitors for the 3-Hydroxyhexadecanedioyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain dicarboxylic acids are metabolites derived from the ω-oxidation of fatty acids. Their subsequent degradation occurs primarily through peroxisomal β-oxidation.[1] The 3-Hydroxyhexadecanedioyl-CoA pathway represents a critical segment of this catabolic process, specifically involving the oxidation of hexadecanedioic acid, a 16-carbon dicarboxylic acid. The enzymes in this pathway, particularly the peroxisomal bifunctional enzyme encompassing 3-hydroxyacyl-CoA dehydrogenase activity, are potential therapeutic targets for metabolic disorders characterized by abnormal lipid metabolism. These application notes provide detailed protocols for assaying enzyme activity and screening for inhibitors of this pathway.
The 3-Hydroxyhexadecanedioyl-CoA Pathway
The degradation of hexadecanedioyl-CoA in peroxisomes follows a cyclical β-oxidation process. The key step involving the substrate of interest is catalyzed by the peroxisomal bifunctional enzyme (PBE), which possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.
Potential Inhibitors of the Pathway
Several compounds have been identified as inhibitors of peroxisomal β-oxidation and its constituent enzymes. These can serve as starting points for developing more specific inhibitors for the 3-Hydroxyhexadecanedioyl-CoA pathway.
| Compound | Target Enzyme/Pathway | Mechanism of Action | Ki/IC50 | Reference |
| Perfluorodecanoic acid | Peroxisomal Bifunctional Enzyme (Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase) | Noncompetitive | ~5 µM (Ki) | [2] |
| Enoximone (B1671341) | Peroxisomal β-oxidation | Selective inhibitor of peroxisomal vs. mitochondrial β-oxidation | Concentration-dependent inhibition | [3] |
| Acetoacetyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase | Competitive | - | [4] |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted for a long-chain dicarboxylic acid substrate and utilizes a coupled reaction to ensure irreversibility and prevent product inhibition.[1] The activity of L-3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the cleavage of the product by 3-ketoacyl-CoA thiolase.
Materials:
-
(S)-3-Hydroxyhexadecanedioyl-CoA (substrate)
-
NAD+
-
Coenzyme A (CoASH)
-
Purified 3-ketoacyl-CoA thiolase
-
Tris-HCl buffer (pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Substrate Preparation: (S)-3-Hydroxyhexadecanedioyl-CoA can be synthesized enzymatically.
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:
-
100 mM Tris-HCl, pH 8.5
-
1 mM NAD+
-
0.1 mM CoASH
-
10 U of 3-ketoacyl-CoA thiolase
-
Purified peroxisomal fraction or recombinant peroxisomal bifunctional enzyme.
-
-
Initiate the Reaction: Add (S)-3-Hydroxyhexadecanedioyl-CoA to a final concentration of 10-100 µM to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C). The rate of NADH formation is proportional to the L-3-hydroxyacyl-CoA dehydrogenase activity.
-
Inhibitor Screening: To screen for inhibitors, pre-incubate the enzyme with the test compound for a specified period before adding the substrate. Compare the reaction rate to a control without the inhibitor.
Protocol 2: Determination of Inhibitor Potency (IC50)
Procedure:
-
Perform the coupled spectrophotometric assay as described in Protocol 1.
-
Use a range of inhibitor concentrations.
-
For each concentration, calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Data Presentation and Interpretation
Quantitative data from inhibitor screening should be tabulated for clear comparison. The IC50 values provide a measure of the inhibitor's potency, with lower values indicating higher potency. The mechanism of inhibition (e.g., competitive, noncompetitive) can be determined by performing kinetic studies at varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
Conclusion
The protocols and information provided in these application notes offer a framework for the systematic investigation of inhibitors targeting the 3-Hydroxyhexadecanedioyl-CoA pathway. The development of potent and specific inhibitors for the enzymes in this pathway holds promise for the therapeutic intervention in various metabolic diseases.
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfluorodecanoic acid noncompetitively inhibits the peroxisomal enzymes enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of hepatic peroxisomal fatty acid beta-oxidation by enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyhexadecanedioyl-CoA Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanedioyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism, particularly in the omega-oxidation and subsequent beta-oxidation of dicarboxylic acids. Accurate and sensitive quantification of this and related metabolites is crucial for understanding normal physiological processes, as well as the pathophysiology of various metabolic disorders. This document provides detailed application notes and protocols for the use of 3-Hydroxyhexadecanedioyl-CoA standards in mass spectrometry-based quantitative analysis.
I. Quantitative Data Presentation
The following tables represent typical data that can be obtained using the protocols described herein. These are illustrative examples for calibration and validation purposes.
Table 1: Calibration Curve for 3-Hydroxyhexadecanedioyl-CoA
| Concentration (nM) | Peak Area Ratio (Analyte/Internal Standard) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.058 | 101.2 | 3.5 |
| 10 | 0.115 | 100.8 | 2.8 |
| 50 | 0.592 | 99.1 | 1.9 |
| 100 | 1.180 | 99.5 | 1.5 |
| 500 | 5.950 | 100.1 | 1.2 |
| 1000 | 11.920 | 100.5 | 1.1 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 nM |
| Upper Limit of Quantification (ULOQ) | 1000 nM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Recovery (%) | 85-105% |
| Matrix Effect (%) | < 15% |
II. Experimental Protocols
A. Preparation of Standards and Internal Standard
1. Standard Stock Solution Preparation:
-
Obtain synthetic 3-Hydroxyhexadecanedioyl-CoA of high purity (>95%).
-
Prepare a 1 mM stock solution in a solvent appropriate for long-chain acyl-CoAs, such as 70% ethanol (B145695) or a methanol (B129727)/water mixture.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Internal Standard (IS) Selection and Preparation:
-
A stable isotope-labeled internal standard is recommended for accurate quantification to compensate for matrix effects and variations in sample processing.[1] A suitable IS would be [¹³C₄]-3-Hydroxyhexadecanedioyl-CoA or a structurally similar odd-chain dicarboxylic acyl-CoA.
-
Prepare a stock solution of the IS at a concentration of 1 mM and store under the same conditions as the analyte standard.
-
Prepare a working IS solution at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 nM).
B. Sample Preparation from Biological Matrices (e.g., Liver Tissue)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2]
1. Materials:
-
Frozen tissue sample (~50 mg)
-
Internal Standard working solution
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
-
Ice-cold acetone
-
2 M potassium bicarbonate (KHCO₃)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Ammonium (B1175870) hydroxide
-
Water (LC-MS grade)
2. Extraction Procedure:
-
Homogenize the frozen tissue sample in 1 mL of ice-cold 10% TCA containing the internal standard.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet twice with 1 mL of ice-cold acetone, centrifuging after each wash.
-
Resuspend the pellet in 200 µL of 2 M KHCO₃ to neutralize the solution and solubilize the acyl-CoAs.
-
Centrifuge to remove any insoluble material.
-
The supernatant is now ready for SPE cleanup.
3. Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts.
-
Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
C. LC-MS/MS Analysis
1. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Principle: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[1][2][3][4]
-
MRM Transitions:
-
Analyte (3-Hydroxyhexadecanedioyl-CoA): The precursor ion will be the [M+H]⁺. The exact m/z should be calculated based on the chemical formula (C₃₇H₆₄N₇O₂₀P₃S). The primary product ion will result from the neutral loss of 507 Da.
-
Internal Standard: The precursor ion will be the [M+H]⁺ of the labeled standard, and the product ion will also result from the neutral loss of 507 Da.
-
-
Instrument Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimize for the specific transition.
-
III. Visualizations
Caption: Experimental workflow for the quantification of 3-Hydroxyhexadecanedioyl-CoA.
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-Hydroxyhexadecanedioyl-CoA from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanedioyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism. As an intermediate in various metabolic pathways, its accurate quantification in biological samples is crucial for understanding metabolic regulation in both health and disease. The inherent instability and low abundance of acyl-CoA molecules present significant analytical challenges.[1] This document provides detailed protocols for the extraction, purification, and analysis of 3-Hydroxyhexadecanedioyl-CoA from biological samples, primarily adapting established methods for long-chain acyl-CoAs.
Metabolic Significance
3-hydroxy dicarboxylic acids, the de-esterified counterparts of molecules like 3-Hydroxyhexadecanedioyl-CoA, are found in human urine and their levels can be elevated in conditions of increased fatty acid mobilization or inhibited fatty acid oxidation.[2] It is proposed that these urinary 3-hydroxy dicarboxylic acids are derived from the omega-oxidation of 3-hydroxy fatty acids and subsequent beta-oxidation of the resulting longer-chain 3-hydroxy dicarboxylic acids.[2] Understanding the levels of 3-Hydroxyhexadecanedioyl-CoA in tissues and cells can, therefore, provide insights into fatty acid metabolism and related disorders.
Challenges in Acyl-CoA Analysis
The analysis of acyl-CoAs is challenging due to their low abundance and susceptibility to degradation.[1] Key considerations for accurate quantification include rapid quenching of metabolic activity, efficient extraction, and sensitive detection methods. Most protocols utilize liquid chromatography-mass spectrometry (LC-MS) for the analysis of these molecules.[1]
Data Presentation
Table 1: Typical Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[1] | - | - |
| Propionyl-CoA | 3.532[1] | - | - |
| Butyryl-CoA | 1.013[1] | - | - |
| Valeryl-CoA | 1.118[1] | - | - |
| Crotonoyl-CoA | 0.032[1] | - | - |
| HMG-CoA | 0.971[1] | - | - |
| Succinyl-CoA | 25.467[1] | - | - |
| Glutaryl-CoA | 0.647[1] | - | - |
| C14:0-CoA | - | ~2.5[1] | ~1.5[1] |
| C16:0-CoA | - | ~12[1] | ~4[1] |
| C18:0-CoA | - | ~10[1] | ~2.5[1] |
Note: Data from different sources may have variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[1]
Experimental Protocols
Protocol 1: Extraction of 3-Hydroxyhexadecanedioyl-CoA from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[1]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Metabolite Extraction:
-
For adherent cells: Add 1 mL of cold (-80°C) methanol containing the internal standard to each plate. Use a cell scraper to scrape the cells in the cold methanol.[1] Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
For suspension cells: Resuspend the cell pellet in 1 mL of cold (-80°C) methanol containing the internal standard.[1]
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[1]
-
-
Drying and Reconstitution:
Protocol 2: Solid-Phase Extraction (SPE) for Purification of 3-Hydroxyhexadecanedioyl-CoA from Tissue Samples
This protocol is a novel procedure for the quantitative isolation and purification of acyl-CoA esters from tissue, involving an initial extraction followed by solid-phase extraction.[3]
Materials:
-
Acetonitrile/2-propanol (3:1, v/v)
-
0.1 M Potassium phosphate, pH 6.7
-
2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE columns
-
Internal standard (e.g., radiolabeled or stable isotope-labeled 3-Hydroxyhexadecanedioyl-CoA, if available; otherwise, a structurally similar long-chain acyl-CoA)
-
Tissue pulverizer/homogenizer
Procedure:
-
Tissue Homogenization and Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition the 2-(2-pyridyl)ethyl-functionalized silica gel SPE column.
-
Load the supernatant from the tissue extract onto the SPE column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs from the column.
-
-
Sample Preparation for Analysis:
-
Evaporate the eluate to dryness.
-
Resuspend the sample in a suitable solvent for LC-MS/MS analysis.
-
Quantitative Data for SPE Method:
Protocol 3: HPLC-MS/MS Analysis of 3-Hydroxyhexadecanedioyl-CoA
This is a general procedure for the analysis of acyl-CoAs by LC-MS/MS. The specific parameters may need to be optimized for 3-Hydroxyhexadecanedioyl-CoA.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18)[4]
-
Mobile Phase A: Ammonium acetate solution[4]
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of acetonitrile.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 35°C[5]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]+ for 3-Hydroxyhexadecanedioyl-CoA
-
Product Ion: A characteristic fragment ion, often corresponding to the loss of the phosphoadenosine diphosphate (B83284) group (neutral loss of 507 amu).[3][4]
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the purification and analysis of 3-Hydroxyhexadecanedioyl-CoA.
Caption: Proposed metabolic pathway for the formation of 3-hydroxy dicarboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of 3-Hydroxyhexadecanedioyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 3-Hydroxyhexadecanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 3-Hydroxyhexadecanedioyl-CoA?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1] For 3-Hydroxyhexadecanedioyl-CoA, which is a long-chain acyl-CoA, matrix effects can lead to erroneous quantification, affecting the reliability of experimental results.
Q2: What is the "gold standard" for compensating for matrix effects in LC-MS/MS analysis?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for correcting for matrix effects.[3] A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate and precise quantification.[3]
Q3: How can I assess the extent of matrix effects in my assay?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the analyte is infused into the mass spectrometer after the analytical column, and a blank, extracted sample is injected. Dips or rises in the analyte's baseline signal indicate the presence of matrix effects.[2]
-
Quantitative Assessment (Post-Extraction Spiking): This is the "golden standard" for quantitatively assessing matrix effects.[2] It involves comparing the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
Q4: What are the common sample preparation techniques to reduce matrix effects for long-chain acyl-CoAs?
A4: The most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method but is generally the least effective at removing matrix components, often leading to significant ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT but can have lower recovery for more polar analytes.[4]
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode or polymeric sorbents, is highly effective at removing interfering matrix components like phospholipids, resulting in cleaner extracts and reduced matrix effects.[4][5]
Troubleshooting Guides
Problem 1: Low and inconsistent signal intensity for 3-Hydroxyhexadecanedioyl-CoA.
This is a classic sign of ion suppression due to matrix effects.
| Troubleshooting Step | Recommended Action |
| Initial Check | Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components. This is a quick first step, provided the analyte concentration remains above the limit of detection.[1] |
| Sample Preparation | Optimize Extraction Method: If using PPT, consider switching to LLE or, preferably, SPE. SPE is generally more effective at removing phospholipids and other matrix components that cause ion suppression.[4][5] |
| Chromatography | Improve Separation: Modify the chromatographic method to better separate 3-Hydroxyhexadecanedioyl-CoA from interfering matrix components. This can involve adjusting the gradient, changing the mobile phase, or using a different column.[1] |
| Internal Standard | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[3] |
Problem 2: Poor peak shape and high background noise.
This can be caused by residual matrix components or carryover.
| Troubleshooting Step | Recommended Action |
| Sample Preparation | Enhance Cleanup: Implement a more rigorous sample cleanup protocol. For example, if using LLE, an additional wash step may be beneficial. If using SPE, ensure proper conditioning, washing, and elution steps are followed. |
| LC System | Column Wash: Incorporate a strong wash step at the end of each chromatographic run to elute strongly retained matrix components from the column. |
| Carryover | Injector Wash: Ensure the autosampler needle and injection port are being adequately washed between injections with a strong solvent to prevent carryover from previous samples. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation methods for the analysis of long-chain acyl-CoAs and similar lipid molecules. The data is representative and may vary depending on the specific matrix and analytical conditions.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect Factor (MEF) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-95% | 0.4 - 0.8 (Significant Suppression) | Simple, fast, and inexpensive. | Low selectivity, significant matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | 60-85% | 0.7 - 1.0 (Moderate to Low Suppression) | Better selectivity than PPT. | Can have lower recovery for polar analytes, more labor-intensive.[4] |
| Solid-Phase Extraction (SPE) | 85-105% | 0.9 - 1.1 (Minimal Suppression/Enhancement) | High selectivity, excellent for removing phospholipids, can be automated.[4][5] | More complex and costly than PPT and LLE. |
| HybridSPE | >90% | >0.95 (Very Low Suppression) | Combines protein precipitation and phospholipid removal in one step, very clean extracts. | Higher cost. |
Matrix Effect Factor (MEF) is calculated as: (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution). A value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific biological matrix being analyzed.
-
Internal Standard Spiking: Spike the biological sample with a known concentration of a stable isotope-labeled internal standard for 3-Hydroxyhexadecanedioyl-CoA.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (B52724) to 1 volume of the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 3-Hydroxyhexadecanedioyl-CoA and the internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 3-Hydroxyhexadecanedioyl-CoA
These are typical starting parameters that may require further optimization.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate.
-
Gradient: Start with a low percentage of mobile phase B, and ramp up to a high percentage to elute the long-chain acyl-CoA.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific to 3-Hydroxyhexadecanedioyl-CoA and its stable isotope-labeled internal standard.
Visualizations
Caption: Experimental workflow for 3-Hydroxyhexadecanedioyl-CoA quantification.
Caption: Troubleshooting logic for low signal intensity in acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 3-Hydroxyhexadecanedioyl-CoA
Welcome to the technical support center for the HPLC analysis of 3-Hydroxyhexadecanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for analyzing 3-Hydroxyhexadecanedioyl-CoA?
A1: A good starting point for the analysis of 3-Hydroxyhexadecanedioyl-CoA is reversed-phase HPLC (RP-HPLC) using a C18 column.[1] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2][3] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of long-chain acyl-CoAs.[2][3] Detection is commonly performed using a UV detector at 260 nm, as the CoA moiety has a strong absorbance at this wavelength.[2]
Q2: How can I confirm the identity of the 3-Hydroxyhexadecanedioyl-CoA peak in my chromatogram?
A2: The most definitive way to confirm the identity of your peak is to use HPLC coupled with mass spectrometry (HPLC-MS).[1] This technique provides mass-to-charge ratio information, which can confirm the molecular weight of the analyte. Alternatively, you can compare the retention time of your peak with that of a pure standard of 3-Hydroxyhexadecanedioyl-CoA run under the same chromatographic conditions.
Q3: What are the common causes of ghost peaks in my chromatogram when analyzing 3-Hydroxyhexadecanedioyl-CoA?
A3: Ghost peaks can arise from several sources in HPLC analysis. One common cause is the injection of a blank run after a concentrated sample, where strongly retained compounds from the previous injection elute.[4] Another source can be contaminants in the mobile phase or from the sample preparation process. To troubleshoot, inject a blank gradient and observe if the ghost peaks are still present. Ensure high-purity solvents and reagents are used for mobile phase and sample preparation.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
You are observing broad peaks for 3-Hydroxyhexadecanedioyl-CoA, or it is co-eluting with other components in your sample.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak resolution.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[5] You can also try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[6] |
| Inappropriate Stationary Phase | While C18 is a good starting point, for highly polar analytes, a column with a different stationary phase, such as a phenyl or a polar-embedded phase, might provide better selectivity.[1] |
| High Flow Rate | Reducing the flow rate can increase the interaction time of the analyte with the stationary phase, leading to sharper peaks and better resolution.[7] |
| Column Overload | Injecting too much sample can lead to peak fronting and broadening.[4][5] Try reducing the injection volume or diluting the sample. |
| Secondary Interactions with Stationary Phase | Peak tailing can occur due to interactions between the analyte and active sites on the silica support of the column.[4] Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of free silanol (B1196071) groups and reduce tailing. |
| Column Degradation | Over time, HPLC columns can degrade, leading to a loss of resolution.[8] If other troubleshooting steps fail, it may be time to replace the column. |
Experimental Protocol: Optimizing the Mobile Phase Gradient
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Initial Gradient: 10% B to 90% B in 20 minutes
-
-
Procedure:
-
Prepare your sample of 3-Hydroxyhexadecanedioyl-CoA in a solvent compatible with the initial mobile phase conditions.
-
Run the initial gradient and assess the peak shape and resolution.
-
If peaks are broad or co-eluting, flatten the gradient around the elution time of the target analyte. For example, if the peak of interest elutes at 12 minutes, modify the gradient to have a slower increase in the organic phase in that region.
-
See the table below for examples of modified gradients to improve resolution.
-
| Gradient Program | Time (min) | % Mobile Phase B (Acetonitrile) | Expected Outcome |
| Initial (Fast) | 0 | 10 | Baseline separation of major components. |
| 20 | 90 | ||
| 22 | 90 | ||
| 23 | 10 | ||
| 30 | 10 | ||
| Modified (Shallow) | 0 | 10 | Improved resolution of closely eluting peaks. |
| 10 | 40 | ||
| 15 | 50 | ||
| 25 | 90 | ||
| 27 | 90 | ||
| 28 | 10 | ||
| 35 | 10 |
Issue 2: Retention Time Variability
The retention time of the 3-Hydroxyhexadecanedioyl-CoA peak is shifting between injections or between different analytical runs.
Troubleshooting Workflow
Caption: Troubleshooting workflow for retention time variability.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Fluctuations in Column Temperature | Even small changes in ambient temperature can affect retention times.[7][9] Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Changes in Mobile Phase Composition | The composition of the mobile phase can change over time due to the evaporation of the more volatile component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[10] |
| Inadequate Column Equilibration | If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times can shift.[8][10] Ensure a sufficient equilibration time is included in your method, especially when running gradients. |
| Pump Performance Issues | Inconsistent flow rates from the HPLC pump will lead to retention time shifts.[8] Check for leaks in the pump and ensure the pump seals are in good condition. If you suspect a problem with the pump's proportioning valves, you can pre-mix the mobile phase to see if the issue is resolved. |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause pressure fluctuations and retention time variability.[10] Degas the mobile phase thoroughly before use and periodically purge the pump to remove any trapped air. |
Experimental Protocol: Ensuring System Stability
-
System Preparation:
-
Prepare fresh mobile phase and degas using an in-line degasser, sonication, or vacuum filtration.
-
Set the column oven to a constant temperature (e.g., 30 °C).
-
Purge the HPLC pump with the mobile phase to remove any air bubbles.
-
-
Column Equilibration:
-
Before starting a sequence of injections, equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes. For a 4.6 x 150 mm column at 1 mL/min, this would be approximately 15-20 minutes.
-
Ensure that the equilibration time between injections within a sequence is also sufficient, typically 5-10 column volumes.
-
-
System Suitability Test:
-
Before running your samples, perform a series of replicate injections (e.g., 5-6) of a standard solution of 3-Hydroxyhexadecanedioyl-CoA.
-
Calculate the relative standard deviation (RSD) of the retention time. A generally acceptable RSD for retention time is less than 1%. If the RSD is high, it indicates a problem with the system stability that needs to be addressed before analyzing samples.
-
References
- 1. aocs.org [aocs.org]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
preventing degradation of 3-Hydroxyhexadecanedioyl-CoA during sample prep
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Hydroxyhexadecanedioyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 3-Hydroxyhexadecanedioyl-CoA degradation during sample preparation?
A1: The degradation of 3-Hydroxyhexadecanedioyl-CoA, a long-chain dicarboxylic acyl-CoA, is primarily due to two factors:
-
Enzymatic Degradation: Endogenous enzymes, such as thioesterases, present in the biological sample can rapidly hydrolyze the thioester bond.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions and at elevated temperatures.
Q2: What is the optimal pH for sample homogenization to minimize degradation?
A2: An acidic pH is crucial to inhibit the activity of thioesterases and reduce the chemical hydrolysis of the thioester bond. A pH of around 4.9 is often recommended for the homogenization buffer.
Q3: What are the recommended storage conditions for samples prior to extraction?
A3: To maintain the integrity of 3-Hydroxyhexadecanedioyl-CoA, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. It is critical to avoid repeated freeze-thaw cycles.
Q4: Which solvents are best for extracting 3-Hydroxyhexadecanedioyl-CoA?
A4: A combination of organic solvents is typically used for efficient extraction. A common method involves an initial homogenization in an acidic buffer, followed by extraction with a mixture of acetonitrile (B52724) and isopropanol.
Q5: Is solid-phase extraction (SPE) necessary for sample cleanup?
A5: While not strictly mandatory, solid-phase extraction is highly recommended. It serves to remove interfering substances from the sample matrix and concentrate the analyte, leading to improved analytical sensitivity and accuracy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of 3-Hydroxyhexadecanedioyl-CoA | Degradation during sample handling: Delayed processing, elevated temperatures, or neutral/alkaline pH. | Process samples immediately after collection. Keep samples on ice at all times. Use an acidic homogenization buffer (pH ~4.9). |
| Inefficient extraction: Incomplete cell lysis or inappropriate solvent mixture. | Ensure thorough homogenization of the sample. Use a proven extraction protocol with a suitable organic solvent mixture (e.g., acetonitrile/isopropanol). | |
| Loss during SPE: Improper column conditioning, incorrect elution solvent, or analyte breakthrough. | Ensure the SPE column is properly conditioned. Optimize the elution solvent to ensure complete recovery of the analyte. Check for analyte in the wash fractions. | |
| High variability between replicate samples | Inconsistent sample processing: Variations in timing, temperature, or volumes between samples. | Standardize the entire sample preparation workflow. Process all samples in parallel under identical conditions. |
| Precipitation of analyte: Analyte may precipitate out of solution upon storage or after reconstitution. | Ensure the final extract is stored at -80°C. Before analysis, gently vortex and centrifuge the sample to pellet any precipitate. | |
| Presence of interfering peaks in chromatogram | Insufficient sample cleanup: Co-elution of other lipids or matrix components. | Optimize the solid-phase extraction protocol. Employ a more selective chromatographic method. |
| Contamination: Introduction of contaminants from solvents, tubes, or other labware. | Use high-purity solvents and pre-cleaned labware. Run solvent blanks to identify sources of contamination. |
Quantitative Data Summary
Table 1: Impact of pH on the Chemical Stability of Thioester Bonds
| pH | Relative Hydrolysis Rate | Stability |
| < 6.0 | Low | High |
| 7.0 | Moderate | Moderate |
| > 8.0 | High | Low |
Table 2: General Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods
| Extraction Method | Typical Recovery Rate (%) | Reference |
| Acidic Homogenization + Acetonitrile/Isopropanol Extraction + SPE | 70-80 | [1] |
| Methanol (B129727) Extraction with High Salt Concentration | ~55 | [2] |
Experimental Protocols
Protocol 1: Extraction of 3-Hydroxyhexadecanedioyl-CoA from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Frozen tissue sample (~100 mg)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN), high purity
-
Isopropanol, high purity
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Extraction:
-
Transfer the homogenate to a clean tube.
-
Add 4 mL of a 1:1 (v/v) solution of acetonitrile and isopropanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 1 mL of water, followed by 1 mL of methanol.
-
Elute the 3-Hydroxyhexadecanedioyl-CoA with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for 3-Hydroxyhexadecanedioyl-CoA extraction.
References
troubleshooting low signal intensity for 3-Hydroxyhexadecanedioyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the analysis of 3-Hydroxyhexadecanedioyl-CoA, with a focus on addressing low signal intensity in LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for my 3-Hydroxyhexadecanedioyl-CoA standard. Where should I start troubleshooting?
A1: A complete signal loss often points to a fundamental issue with the instrument or the analyte's stability. Begin by verifying the mass spectrometer's performance by infusing a known, stable compound to ensure the system is responsive. Concurrently, prepare fresh standards of 3-Hydroxyhexadecanedioyl-CoA and new mobile phases to rule out degradation or contamination. Acyl-CoAs can be susceptible to hydrolysis, so minimizing their time in aqueous solutions, especially at neutral or alkaline pH, is crucial. Finally, double-check all instrument parameters, including gas flows and voltages, to ensure a stable electrospray is being generated.
Q2: My signal intensity for 3-Hydroxyhexadecanedioyl-CoA is very low. What are the likely causes?
A2: Low signal intensity for acyl-CoAs can arise from several factors:
-
Inefficient Ionization: The composition of the mobile phase significantly impacts the ionization efficiency of acyl-CoAs.
-
Ion Suppression: Complex biological matrices can contain components that co-elute with your analyte and suppress its ionization.[1]
-
Sample Degradation: 3-Hydroxyhexadecanedioyl-CoA can degrade through hydrolysis. Ensure samples are kept cold and analyzed promptly after preparation.
-
Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions or non-optimized collision energy can lead to poor sensitivity.[2]
-
Chromatographic Issues: Poor peak shape due to column contamination or overload can decrease the signal-to-noise ratio.[2]
-
Contaminated Ion Source: Residue buildup in the ion source can impair ionization efficiency and lead to signal loss.[1]
Q3: How can I improve the ionization of 3-Hydroxyhexadecanedioyl-CoA?
A3: For acyl-CoAs, positive ion mode electrospray ionization (ESI) is often more sensitive.[3] The mobile phase composition is critical; using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can promote protonation and enhance the signal for the [M+H]⁺ ion. The organic solvent composition and gradient profile should also be optimized.
Q4: What are the expected precursor and product ions for 3-Hydroxyhexadecanedioyl-CoA in MS/MS?
A4: For 3-Hydroxyhexadecanedioyl-CoA (Chemical Formula: C₃₇H₆₆N₇O₁₉P₃S), you would first calculate the theoretical m/z of the protonated molecule [M+H]⁺. A characteristic fragmentation for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (507.0 Da). Therefore, a primary strategy would be to monitor the transition of the precursor ion [M+H]⁺ to a product ion of [M+H - 507.0]⁺. Another common fragment ion for coenzyme A derivatives is observed around m/z 428.037, corresponding to the adenosine (B11128) diphosphate (B83284) fragment. These should be used as starting points for optimization.
Q5: Can my sample preparation method be the cause of low signal intensity?
A5: Absolutely. A robust sample preparation protocol is key. For acyl-CoAs from biological tissues, this often involves protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration. Using an inappropriate SPE sorbent or elution solvent can result in significant loss of the analyte. It is also vital to minimize sample handling time and keep samples on ice to prevent enzymatic or chemical degradation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal intensity for 3-Hydroxyhexadecanedioyl-CoA.
Table 1: Troubleshooting Summary for Low Signal Intensity
| Issue Category | Potential Cause | Recommended Action | Expected Outcome |
| No Signal | Instrument Malfunction | Infuse a known standard to verify MS performance. | Confirmation of instrument functionality. |
| Analyte Degradation | Prepare fresh standards and mobile phases. | Restoration of signal if degradation was the issue. | |
| Incorrect MS Method | Verify precursor/product ions and other MS parameters. | Detection of the analyte if the method was incorrect. | |
| Low Signal | Poor Ionization | Optimize mobile phase (e.g., add 0.1% formic acid). Adjust source parameters (gas flow, temperature). | Increased signal intensity and stability. |
| Ion Suppression | Improve chromatographic separation to resolve analyte from interfering matrix components. Dilute the sample. | Improved peak shape and increased signal-to-noise. | |
| Suboptimal Fragmentation | Perform a product ion scan and optimize collision energy for the specific precursor-product transition. | Maximized product ion intensity. | |
| Sample Loss During Prep | Evaluate SPE recovery with a spiked standard. Ensure appropriate sorbent and elution solvents are used. | Higher analyte concentration in the final sample. | |
| Contamination | Clean the ion source and transfer optics. | Reduced background noise and improved signal intensity.[1] |
Detailed Experimental Protocol (LC-MS/MS)
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (from tissue)
-
Homogenization: Homogenize approximately 100-200 mg of frozen, powdered tissue in 2 mL of ice-cold extraction buffer (e.g., 2:1:1 methanol (B129727):acetonitrile:water). Include an appropriate internal standard.
-
Protein Precipitation: Vortex the homogenate vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Elute the 3-Hydroxyhexadecanedioyl-CoA with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions (Hypothetical - requires optimization):
-
Calculate the m/z for the [M+H]⁺ of 3-Hydroxyhexadecanedioyl-CoA.
-
Primary Quantifier: [M+H]⁺ → [M+H - 507.0]⁺
-
Secondary Qualifier: [M+H]⁺ → 428.037
-
-
Collision Energy: Optimize for each transition (start around 20-40 eV).
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity of 3-Hydroxyhexadecanedioyl-CoA in an LC-MS/MS experiment.
Caption: A logical workflow for troubleshooting low LC-MS signal.
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-3-hydroxyhexanoyl-CoA | C27H46N7O18P3S | CID 11966160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Fragmentation of 3-Hydroxyhexadecanedioyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing tandem mass spectrometry (MS/MS) fragmentation parameters for 3-Hydroxyhexadecanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for 3-Hydroxyhexadecanedioyl-CoA in ESI-MS?
A1: In positive ion mode electrospray ionization (ESI), you can expect to observe the protonated molecule [M+H]⁺. However, due to the presence of phosphate (B84403) groups and potential for sodium and potassium in solvents or buffers, it is very common to also observe adducts such as [M+Na]⁺ and [M+K]⁺.[1][2][3] In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the primary precursor ion.[1] For initial experiments, it is advisable to scan for all potential precursor ions.
Q2: What is the most common fragmentation pattern for acyl-CoA molecules in positive ion mode MS/MS?
A2: The most characteristic fragmentation of acyl-CoA compounds in positive ion mode is a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a neutral loss of 507.1 Da.[4][5] This is a highly specific fragmentation and is often the most abundant, making it an excellent transition for targeted analysis.
Q3: What are some typical starting collision energy (CE) values for fragmentation of 3-Hydroxyhexadecanedioyl-CoA?
A3: A good starting point for collision energy optimization is to test a range of values. For many acyl-CoAs analyzed on triple quadrupole or Q-TOF instruments, a range of 20 to 60 eV can be effective.[6][7] The optimal collision energy will depend on the specific instrument, the charge state of the precursor ion, and the desired fragmentation pathway. A systematic optimization is always recommended.
Q4: How does the dicarboxylic acid nature of 3-Hydroxyhexadecanedioyl-CoA affect fragmentation?
A4: The presence of a second carboxylic acid group can lead to additional fragmentation pathways, particularly in negative ion mode. These can include decarboxylation (loss of CO₂) and loss of water (H₂O) from the non-ionized carboxyl group.[8] While the neutral loss of the CoA moiety is often dominant in positive mode, these alternative fragmentations should be considered, especially if analyzing in negative mode.
Troubleshooting Guide
This guide addresses common issues encountered during the MS/MS analysis of 3-Hydroxyhexadecanedioyl-CoA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Precursor Ion Intensity | 1. Poor ionization efficiency. 2. Analyte degradation. 3. Suboptimal source parameters (e.g., spray voltage, gas flow, temperature). 4. Ion suppression from matrix components. | 1. Optimize mobile phase composition (e.g., add a small percentage of formic acid for positive mode or ammonium (B1175870) hydroxide (B78521) for negative mode). 2. Ensure sample stability; prepare fresh solutions and keep them cool. 3. Perform source parameter optimization for the specific analyte. 4. Improve sample cleanup or chromatographic separation to reduce matrix effects. |
| High Abundance of Adduct Ions ([M+Na]⁺, [M+K]⁺) and Low [M+H]⁺ | 1. Presence of sodium or potassium salts in the sample, LC solvents, or from glassware.[2][3] | 1. Use high-purity solvents and additives. 2. Pre-wash all glassware with a dilute acid solution. 3. Consider using an online desalting column if salt contamination is persistent. 4. Optimize fragmentation for the adduct ions as they can sometimes provide better sensitivity. |
| Poor or Inconsistent Fragmentation | 1. Suboptimal collision energy. 2. Incorrect precursor ion selection. 3. Instability of the precursor ion in the gas phase. | 1. Perform a collision energy optimization experiment (see protocol below). 2. Verify the m/z of the precursor ion; check for common adducts. 3. Optimize other MS parameters such as collision gas pressure. |
| No Signal for the Expected Neutral Loss of 507 Da | 1. Operating in negative ion mode where this fragmentation is not favored. 2. Collision energy is too low to induce fragmentation. 3. Incorrect instrument settings for neutral loss scans. | 1. Ensure you are operating in positive ion mode for this specific fragmentation. 2. Increase the collision energy in a stepwise manner. 3. For triple quadrupole instruments, confirm the correct setup for a neutral loss scan of 507.1 Da. |
Experimental Protocols
Protocol: Collision Energy Optimization for 3-Hydroxyhexadecanedioyl-CoA
This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of 3-Hydroxyhexadecanedioyl-CoA using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
1. Sample Preparation:
-
Prepare a standard solution of 3-Hydroxyhexadecanedioyl-CoA at a concentration of 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrument Setup (Initial Conditions):
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Precursor Ion (Q1): [M+H]⁺ (and/or [M+Na]⁺ if it is more abundant)
-
Product Ion (Q3): The ion corresponding to the neutral loss of 507.1 Da.
-
Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Source Parameters: Use previously optimized or typical starting parameters for similar molecules.
3. Collision Energy Ramp Experiment:
-
Set up a series of MRM transitions with the same precursor and product ion.
-
For each transition, define a different collision energy (CE) value.
-
Start with a broad range, for example, from 15 eV to 75 eV in steps of 5 eV.
-
Acquire data for a sufficient time at each CE value to obtain a stable signal.
4. Data Analysis:
-
Plot the product ion intensity as a function of the collision energy.
-
The optimal collision energy is the value that produces the highest product ion intensity.
5. Refinement (Optional):
-
If a broad peak is observed, perform a second experiment with a narrower CE range and smaller step size around the previously determined optimum.
Visualizations
Caption: Predicted fragmentation pathway of 3-Hydroxyhexadecanedioyl-CoA in positive ion MS/MS.
Caption: Workflow for collision energy optimization of 3-Hydroxyhexadecanedioyl-CoA.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3-Hydroxyhexadecanedioyl-CoA Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving 3-Hydroxyhexadecanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxyhexadecanedioyl-CoA and what is its metabolic significance?
3-Hydroxyhexadecanedioyl-CoA is the Coenzyme A (CoA) thioester of 3-hydroxyhexadecanedioic acid, a 16-carbon dicarboxylic acid hydroxylated at the third carbon. It is an intermediate in the peroxisomal β-oxidation of hexadecanedioic acid. Dicarboxylic acids are formed via ω-oxidation of fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded.[1] The subsequent peroxisomal β-oxidation of these dicarboxylic acids serves as an alternative pathway for fatty acid catabolism.[1]
Q2: What are the main challenges in working with 3-Hydroxyhexadecanedioyl-CoA?
The primary challenges include:
-
Chemical Instability: Long-chain acyl-CoA thioesters are susceptible to non-enzymatic hydrolysis in aqueous solutions.[2][3] This can lead to the loss of the analyte and the generation of the free dicarboxylic acid.
-
Low Abundance: Endogenous levels of specific long-chain dicarboxylic acyl-CoAs are often very low in biological samples, requiring highly sensitive analytical methods for detection and quantification.
-
Extraction Efficiency: Efficiently extracting these relatively polar, long-chain molecules from complex biological matrices without degradation is a significant hurdle.
-
Lack of Commercial Standards: Pure, stable standards for 3-Hydroxyhexadecanedioyl-CoA may not be readily available, complicating quantification.
Q3: How should I store my 3-Hydroxyhexadecanedioyl-CoA samples and standards?
Due to their instability, samples and standards should be stored at -80°C in an appropriate solvent. Repeated freeze-thaw cycles should be avoided. For short-term storage during sample preparation, keeping samples on ice is crucial. The choice of reconstitution solvent is also critical for stability, with methanol (B129727) or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) being common choices.[4]
Troubleshooting Guides
Issue 1: Low or No Detectable Signal of 3-Hydroxyhexadecanedioyl-CoA in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure rapid sample processing at low temperatures (on ice). Use fresh samples whenever possible. Minimize the time between extraction and analysis. The instability of long-chain fatty acyl-CoAs in aqueous buffers is a known issue.[2] |
| Inefficient Extraction | Optimize the extraction protocol. A common method involves homogenization in a potassium phosphate (B84403) buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[5] Solid-phase extraction (SPE) with a C18 cartridge can be used for cleanup and concentration.[6] |
| Poor Ionization in Mass Spectrometer | Optimize MS parameters. Positive electrospray ionization (ESI+) is commonly used for acyl-CoA analysis.[7][8][9] The use of an alkaline mobile phase (e.g., with ammonium hydroxide) can improve signal intensity for long-chain acyl-CoAs.[7][8] |
| Low Endogenous Levels | Increase the starting amount of biological material (e.g., cell number or tissue weight).[5] Consider using a more sensitive mass spectrometer or optimizing the sample enrichment steps. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | Use a high-quality reversed-phase C18 column. Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for long-chain acyl-CoAs.[7][8] |
| Sample Overload | Dilute the sample extract before injection. |
| Inappropriate Reconstitution Solvent | Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion. |
Issue 3: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling and preparation steps. Keep all samples on ice and process them in a consistent manner. |
| Lack of an Appropriate Internal Standard | Use a suitable internal standard, such as an odd-chain or stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA), added at the very beginning of the extraction process to account for sample loss and matrix effects.[9] |
| Freeze-Thaw Cycles | Aliquot samples and standards to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[6] | ~120 pmol (with derivatization)[6] | ~50 fmol[6] |
| Limit of Quantification (LOQ) | 5-50 fmol[6] | ~1.3 nmol (LC/MS-based)[6] | ~100 fmol[6] |
| Linearity (R²) | >0.99[6] | >0.99 | Variable |
| Precision (RSD%) | < 5%[6] | < 15% | < 20% |
| Specificity | High (mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Cells and Tissues
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells)[4] | MCF7 (pmol/mg protein)[4] | RAW264.7 (pmol/mg protein)[4] | Rat Liver (nmol/g wet weight)[5] |
| C16:0-CoA | - | ~12 | ~4 | 15.3 ± 1.5 |
| C18:0-CoA | - | ~5 | ~1.5 | 8.9 ± 0.9 |
| C18:1-CoA | - | ~8 | ~3 | 12.5 ± 1.2 |
| C18:2-CoA | - | ~1 | ~0.5 | 5.7 ± 0.6 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cultured mammalian cells for subsequent LC-MS analysis.[4]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (LC-MS grade)
-
Internal Standard (e.g., C17:0-CoA) in methanol
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add a pre-determined volume of ice-cold methanol containing the internal standard to the cells.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Protocol 2: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the LC-MS/MS analysis of long-chain acyl-CoAs, based on published methods.[7][8][9][10]
1. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in water (pH 10.5).
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90% Acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes. The exact gradient should be optimized for the specific analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
2. Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The precursor ion for long-chain acyl-CoAs is typically the [M+H]⁺ ion. A common product ion results from the neutral loss of 507 Da (the phosphopantetheine moiety).[7][8] Specific transitions for 3-Hydroxyhexadecanedioyl-CoA would need to be determined using a standard or by theoretical prediction and subsequent optimization.
-
Collision Energy and other MS parameters: These should be optimized for each specific acyl-CoA to achieve maximum sensitivity.
Mandatory Visualization
Caption: Peroxisomal β-oxidation of hexadecanedioic acid.
Caption: Workflow for long-chain acyl-CoA quantification.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 3-Hydroxyhexadecanedioyl-CoA in solution
Welcome to the technical support center for 3-Hydroxyhexadecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 3-Hydroxyhexadecanedioyl-CoA in solution and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxyhexadecanedioyl-CoA and what are its general properties?
A: 3-Hydroxyhexadecanedioyl-CoA is a long-chain dicarboxylic acid activated with coenzyme A (CoA). Structurally, it is a 16-carbon chain with a hydroxyl group at the third carbon and two carboxyl groups at each end, one of which is forming a thioester bond with CoA. Its dicarboxylic nature may impart different solubility characteristics compared to more common monocarboxylic acyl-CoAs. Like other long-chain acyl-CoAs, it is a key metabolic intermediate.
Q2: What are the primary pathways for the degradation of 3-Hydroxyhexadecanedioyl-CoA in solution?
A: The primary degradation pathway for acyl-CoA thioesters is hydrolysis of the high-energy thioester bond, yielding the free dicarboxylic acid and coenzyme A. This reaction is susceptible to catalysis by both acidic and basic conditions. Additionally, in the presence of free thiols, transthioesterification can occur, leading to the exchange of the CoA group. Oxidative damage to the fatty acid chain is also a potential concern for long-term stability.
Q3: What is the recommended method for long-term storage of 3-Hydroxyhexadecanedioyl-CoA?
A: For long-term storage, it is recommended to store 3-Hydroxyhexadecanedioyl-CoA in a lyophilized (freeze-dried) state at -80°C. If it must be stored in solution, prepare aliquots in a suitable buffer (e.g., pH 6.0) to minimize freeze-thaw cycles and store at -80°C. Some protocols suggest that CoA esters can be stored this way for several months without noticeable degradation.
Q4: How does pH affect the stability of the thioester bond?
A: The thioester bond of acyl-CoAs is susceptible to hydrolysis, a reaction that is influenced by pH. Stability is generally greatest in slightly acidic to neutral conditions (pH 4.0-7.0).[1] Both strongly acidic and, particularly, alkaline conditions (pH > 7.5) can accelerate the rate of hydrolysis.[2]
Q5: Can I add antioxidants to my 3-Hydroxyhexadecanedioyl-CoA solution?
A: Yes, the addition of antioxidants can be beneficial, especially if the experimental conditions involve exposure to oxygen or potential sources of free radicals. Antioxidants are used to prevent the oxidation of unsaturated fats and can help preserve the integrity of the fatty acid chain of your molecule.[3][4][5] Common antioxidants used in lipid research include BHT (butylated hydroxytoluene) and tocopherols.
Troubleshooting Guides
Issue 1: Low or No Activity in Enzymatic Assays
| Possible Cause | Recommended Solution |
| Degradation of 3-Hydroxyhexadecanedioyl-CoA stock | Prepare fresh solution from lyophilized powder before each experiment. Verify the integrity of the stock solution using an appropriate analytical method if possible. |
| Improperly thawed components | Ensure all kit components, including buffers and enzymes, are completely thawed and gently mixed before use. Avoid foaming.[6][7] |
| Incorrect assay buffer pH | Verify that the pH of your final reaction mixture is within the optimal range for both the enzyme and the stability of the acyl-CoA (typically pH 6.0-7.5). |
| Presence of interfering substances | Avoid using buffers containing strong reducing agents like DTT or 2-mercaptoethanol (B42355) unless essential for the enzyme, as they can react with the thioester. High concentrations of detergents or certain salts can also inhibit enzyme activity.[7][8] |
| Repeated freeze-thaw cycles | Aliquot stock solutions of 3-Hydroxyhexadecanedioyl-CoA into single-use volumes to prevent degradation from repeated temperature changes.[9] |
Issue 2: High Background Signal in Assays
| Possible Cause | Recommended Solution |
| Contamination of reagents | Use fresh, high-purity water and reagents. Ensure that glassware and plasticware are scrupulously clean. |
| Spontaneous hydrolysis of substrate | Prepare the final reaction mixture immediately before starting the assay. Run a "no-enzyme" control to quantify the rate of non-enzymatic hydrolysis. |
| Sample-induced background | For each sample you test, prepare a parallel reaction that includes the sample but omits a key component of the detection system (e.g., the final enzyme in a coupled reaction). Subtract this background reading from your sample reading.[6] |
| Particulate matter in solution | Centrifuge your prepared solutions to pellet any precipitates before transferring the supernatant to the assay plate. |
Issue 3: Poor Solubility or Precipitation
| Possible Cause | Recommended Solution | | Low aqueous solubility of the long-chain dicarboxylate | Long-chain dicarboxylic acids have limited water solubility.[10][11] While the CoA ester is generally more soluble, precipitation can still occur. Consider using a buffer with a small amount of a compatible organic co-solvent, but first verify its compatibility with your experimental system (e.g., enzyme activity). | | Incorrect buffer pH | The protonation state of the terminal carboxyl group will affect solubility. Adjusting the pH may improve solubility; however, be mindful of the stability of the thioester bond (avoiding high pH). | | Concentration is too high | Work with the lowest feasible concentration of 3-Hydroxyhexadecanedioyl-CoA that is compatible with your assay's sensitivity. |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Storage of 3-Hydroxyhexadecanedioyl-CoA Stock Solution
-
Weighing: Carefully weigh the lyophilized 3-Hydroxyhexadecanedioyl-CoA powder using a microbalance in a controlled environment to minimize moisture absorption.
-
Reconstitution: Reconstitute the powder in a slightly acidic aqueous buffer, for example, 20 mM potassium phosphate, pH 6.0.
-
Mixing: Mix gently by pipetting up and down or vortexing at a low speed. Avoid vigorous mixing to prevent foaming and potential oxidation.
-
Concentration Check: Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance of the thioester bond at 260 nm (using an extinction coefficient for CoA).
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C. Protect from light.
Protocol 2: Monitoring Stability via HPLC-UV
-
Sample Preparation: At designated time points, withdraw an aliquot of the 3-Hydroxyhexadecanedioyl-CoA solution stored under specific conditions (e.g., different buffers, temperatures).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.0) and an organic solvent like acetonitrile (B52724) is typically used.
-
Detection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.
-
Analysis: The degradation of 3-Hydroxyhexadecanedioyl-CoA will result in a decrease in the area of its corresponding peak and the appearance of new peaks, such as free Coenzyme A. Quantify the peak areas to determine the percentage of remaining intact substrate over time.
Visualizations
Caption: Primary degradation pathways for 3-Hydroxyhexadecanedioyl-CoA.
Caption: Recommended workflow for handling 3-Hydroxyhexadecanedioyl-CoA.
References
- 1. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. welltchemicals.com [welltchemicals.com]
- 6. abcam.cn [abcam.cn]
- 7. docs.abcam.com [docs.abcam.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 11. Reddit - The heart of the internet [reddit.com]
dealing with isobaric interference in 3-Hydroxyhexadecanedioyl-CoA analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyhexadecanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxyhexadecanedioyl-CoA and why is its analysis important?
A1: 3-Hydroxyhexadecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A. Dicarboxylic acids are produced through omega-oxidation of fatty acids, and their subsequent metabolism occurs primarily through peroxisomal beta-oxidation. The analysis of 3-Hydroxyhexadecanedioyl-CoA and other related dicarboxylic acids can be crucial for studying certain metabolic disorders and understanding the pathophysiology of diseases with disrupted fatty acid oxidation.
Q2: What are the primary challenges in the analysis of 3-Hydroxyhexadecanedioyl-CoA?
A2: The main analytical challenge is dealing with isobaric interference. Isobaric compounds have the same nominal mass-to-charge ratio (m/z) and can co-elute during chromatographic separation, leading to inaccurate quantification. For 3-Hydroxyhexadecanedioyl-CoA, potential isobaric interferences include other 3-hydroxydicarboxylic acids with different chain lengths or positional isomers where the hydroxyl group is at a different position on the acyl chain.
Q3: How can isobaric interference be addressed in the analysis of 3-Hydroxyhexadecanedioyl-CoA?
A3: A combination of high-resolution chromatography and tandem mass spectrometry (MS/MS) is the most effective approach. Ultra-high-performance liquid chromatography (UHPLC) with a suitable column chemistry can separate isomers.[1] High-resolution mass spectrometry can differentiate between compounds with very similar masses. Additionally, careful selection of precursor and product ion transitions in multiple reaction monitoring (MRM) assays can help to specifically detect the target analyte.[2]
Q4: What are the common sample preparation techniques for 3-Hydroxyhexadecanedioyl-CoA analysis?
A4: Sample preparation typically involves protein precipitation to remove larger molecules, followed by solid-phase extraction (SPE) to enrich the sample for acyl-CoAs and remove interfering substances. It is crucial to handle samples at low temperatures and in the presence of antioxidants to prevent degradation of the acyl-CoA thioester bond.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or splitting | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient profile. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. |
| Column degradation. | Replace the column with a new one of the same type. | |
| Inconsistent retention times | Leak in the LC system. | Check all fittings and connections for leaks. |
| Inadequate column equilibration. | Increase the column equilibration time between injections. | |
| High background noise in MS signal | Contaminated mobile phase or LC-MS system. | Use high-purity solvents and flush the system thoroughly. |
| Matrix effects from the sample. | Improve sample cleanup procedures, for example, by optimizing the SPE protocol. | |
| Inability to resolve isobaric peaks | Insufficient chromatographic separation. | Use a longer column, a column with a different stationary phase (e.g., C18, C30), or a more shallow gradient. |
| Non-specific MS/MS transition. | Optimize the collision energy and select more specific product ions for the MRM assay. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., protein-precipitated cell lysate) onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the 3-Hydroxyhexadecanedioyl-CoA and other acyl-CoAs with 1 mL of methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z corresponding to [M+H]+ of 3-Hydroxyhexadecanedioyl-CoA.
-
Product Ion (Q3): A specific fragment ion resulting from the neutral loss of the CoA moiety or a characteristic fragment of the acyl chain.
-
Collision Energy: Optimized for the specific transition.
-
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data for the separation of 3-Hydroxyhexadecanedioyl-CoA from a potential isobaric interference, 3-Hydroxytetradecanedioyl-CoA. This data is for illustrative purposes to demonstrate the expected performance of a validated LC-MS/MS method.
| Analyte | Retention Time (min) | Linear Range (ng/mL) | Limit of Quantification (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) |
| 3-Hydroxyhexadecanedioyl-CoA | 10.2 | 1 - 500 | 1 | < 10 | 95 - 105 |
| 3-Hydroxytetradecanedioyl-CoA | 9.5 | 1 - 500 | 1 | < 10 | 93 - 107 |
Visualizations
Metabolic Pathway of Dicarboxylic Acids
Caption: Metabolic pathway of long-chain dicarboxylic acid synthesis and degradation.
Experimental Workflow for 3-Hydroxyhexadecanedioyl-CoA Analysis
Caption: A typical experimental workflow for the analysis of 3-Hydroxyhexadecanedioyl-CoA.
Logical Relationship of Troubleshooting Isobaric Interference
Caption: Troubleshooting logic for resolving isobaric interference in mass spectrometry.
References
- 1. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of 3-Hydroxyhexadecanedioyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for the sensitive detection of 3-Hydroxyhexadecanedioyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of 3-Hydroxyhexadecanedioyl-CoA?
A1: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and specific technique for the quantification of 3-Hydroxyhexadecanedioyl-CoA and other acyl-CoA thioesters. This method offers high selectivity based on the mass-to-charge ratio of the analyte and its fragments.
Q2: What are the key advantages of using LC-MS/MS for 3-Hydroxyhexadecanedioyl-CoA analysis?
A2: The primary advantages of LC-MS/MS include:
-
High Sensitivity: Capable of detecting analytes in the femtomole range.
-
High Specificity: Distinguishes the target analyte from other structurally similar molecules, reducing the risk of interference.
-
High Throughput: Allows for the rapid analysis of a large number of samples.
-
Quantitative Accuracy: Provides precise and accurate quantification when appropriate internal standards are used.
Q3: What type of sample preparation is required for analyzing 3-Hydroxyhexadecanedioyl-CoA from biological matrices?
A3: Solid-Phase Extraction (SPE) is a commonly used and effective method for sample preparation. It helps to remove interfering substances from the biological matrix and concentrate the analyte of interest, thereby improving the sensitivity and robustness of the LC-MS/MS analysis. A C18 SPE cartridge is often suitable for this purpose.
Q4: Are there any stability concerns for 3-Hydroxyhexadecanedioyl-CoA during sample preparation and analysis?
A4: Yes, acyl-CoA molecules can be unstable in aqueous solutions. It is crucial to handle samples on ice and process them promptly. Using glass vials instead of plastic can also decrease signal loss and improve sample stability.[1] The addition of stabilizing agents to the reconstitution solvent may also be beneficial.[1]
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 3-Hydroxyhexadecanedioyl-CoA
This protocol is adapted from established methods for other 3-hydroxy-acyl-CoA species and should be optimized for your specific instrumentation and experimental conditions.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Loading: Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute 3-Hydroxyhexadecanedioyl-CoA with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the specific analyte).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by infusing a standard of 3-Hydroxyhexadecanedioyl-CoA. A common fragmentation pattern for acyl-CoAs involves the loss of the CoA moiety.
-
Collision Energy: Optimize for the specific precursor-to-product ion transition.
-
Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature for your instrument.
Quantitative Data Summary
The following table provides a comparison of expected performance parameters for different analytical methods. The values for LC-MS/MS are based on typical performance for similar acyl-CoA molecules.
| Parameter | Novel LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High (mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Troubleshooting Guide
Issue 1: Poor Sensitivity / Low Signal Intensity
-
Question: I am not able to detect 3-Hydroxyhexadecanedioyl-CoA, or the signal is very weak. What are the possible causes and solutions?
-
Answer:
-
Suboptimal MS Parameters: Ensure that the MS source parameters (e.g., gas flows, temperatures) and compound-specific parameters (precursor/product ions, collision energy) are optimized.[2] Infuse a standard solution of your analyte to fine-tune these settings.
-
Sample Degradation: Acyl-CoAs can be unstable.[1][3] Always keep samples on ice and process them quickly. Consider using stabilizing agents in your sample preparation and final solvent.
-
Inefficient Ionization: The pH of the mobile phase is critical for efficient ionization.[4] Ensure you are using a suitable modifier like formic acid. For some compounds, ammonium (B1175870) hydroxide (B78521) might be a better choice.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[5][6] Improve sample cleanup by optimizing the SPE protocol. You can also assess matrix effects by comparing the signal of the analyte in a clean solution versus a post-extraction spiked matrix sample.[7]
-
Column Choice: Using a smaller internal diameter column can increase sensitivity, provided your LC system has low dead volume.[8]
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
-
Question: My chromatographic peaks for 3-Hydroxyhexadecanedioyl-CoA are tailing or very broad. How can I improve the peak shape?
-
Answer:
-
Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with the silica (B1680970) of the column, leading to peak tailing. Ensure your mobile phase has an appropriate pH and ionic strength to minimize these interactions.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.
-
Extra-column Volume: High dead volume in the LC system can cause peak broadening. Check all fittings and tubing for proper connections and use tubing with the smallest appropriate internal diameter.
-
Inappropriate Reconstitution Solvent: Reconstituting the sample in a solvent stronger than the initial mobile phase can lead to poor peak shape. Always reconstitute in the initial mobile phase or a weaker solvent.
-
Issue 3: High Background Noise
-
Question: I am observing a high baseline noise in my chromatogram, which is affecting my limit of detection. What can I do?
-
Answer:
-
Contaminated Solvents: Use high-purity, LC-MS grade solvents and additives to prepare your mobile phases.[2] Contaminants in the mobile phase are a common source of high background noise.[9]
-
Dirty Ion Source: The ion source can become contaminated over time.[9] Follow the manufacturer's instructions for cleaning the ion source.
-
Gas Purity: Ensure that the nitrogen gas used for nebulization and drying is of high purity.
-
Leaking System: Check for any leaks in the LC system, as this can introduce air and cause baseline instability.
-
Issue 4: Retention Time Shifts
-
Question: The retention time of my analyte is shifting between injections. What could be the cause?
-
Answer:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Inconsistent pump performance can lead to fluctuations in the mobile phase composition and flow rate. Check for air bubbles in the solvent lines and ensure the pump seals are in good condition.
-
Column Temperature: Maintain a stable column temperature using a column oven, as temperature fluctuations can affect retention times.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention. Prepare fresh mobile phases regularly and ensure accurate measurements of all components.
-
Visualizations
Caption: A generalized workflow for the analysis of 3-Hydroxyhexadecanedioyl-CoA.
Caption: A simplified diagram of a fatty acid beta-oxidation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
addressing poor recovery of 3-Hydroxyhexadecanedioyl-CoA in extraction
Welcome to the technical support center for the extraction and analysis of 3-Hydroxyhexadecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to address common challenges encountered during experimental procedures, with a focus on resolving issues of poor recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of 3-Hydroxyhexadecanedioyl-CoA?
A1: The recovery of 3-Hydroxyhexadecanedioyl-CoA, a long-chain dicarboxylic acyl-CoA, is primarily influenced by three critical factors:
-
Sample Integrity: Due to the inherent instability of the thioester bond, immediate processing of fresh tissue or cell samples is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation. Repeated freeze-thaw cycles should be strictly avoided.
-
Extraction pH: The pH of the extraction buffer is crucial for dicarboxylic acyl-CoAs. An acidic pH (typically around 4.9) is essential to ensure that both carboxyl groups are protonated, which increases the molecule's hydrophobicity and improves its partitioning into the organic extraction solvent.
-
Temperature Control: Both enzymatic and chemical degradation of acyl-CoAs are accelerated at higher temperatures. It is imperative to maintain all samples, reagents, and extraction steps on ice or at 4°C to preserve the integrity of the analyte.
Q2: Why is an acidic pH so important for the extraction of this specific molecule?
A2: 3-Hydroxyhexadecanedioyl-CoA has two carboxyl groups. For effective extraction from an aqueous phase into a less polar organic solvent, these polar carboxyl groups need to be in their non-ionized (protonated) form. At a neutral or alkaline pH, one or both carboxyl groups will be deprotonated, making the molecule more water-soluble and significantly reducing its extraction efficiency into the organic phase. An acidic buffer ensures the molecule remains in its less polar, undissociated state.
Q3: What type of analytical method is most suitable for quantifying 3-Hydroxyhexadecanedioyl-CoA?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific technique for the quantification of acyl-CoA thioesters like 3-Hydroxyhexadecanedioyl-CoA. This method allows for the accurate detection and quantification of low-abundance species in complex biological matrices.
Troubleshooting Guide: Poor Recovery of 3-Hydroxyhexadecanedioyl-CoA
Issue: I am observing very low or no signal for 3-Hydroxyhexadecanedioyl-CoA in my LC-MS/MS analysis.
This guide will walk you through the most common causes of poor recovery and provide actionable solutions.
dot
Figure 1: Troubleshooting logic for poor recovery.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inadequate Sample Quenching and Handling | Problem: Endogenous enzymes, particularly thioesterases, can rapidly degrade acyl-CoAs upon cell lysis. Improper storage can lead to chemical hydrolysis. Solution: • For cell cultures, quench metabolism rapidly by adding ice-cold methanol (B129727) directly to the culture plate. • For tissues, immediately flash-freeze in liquid nitrogen upon collection.[1] • Always store samples at -80°C. • Avoid all freeze-thaw cycles. |
| Suboptimal Extraction Buffer pH | Problem: A neutral or alkaline pH will deprotonate the carboxyl groups of 3-Hydroxyhexadecanedioyl-CoA, making it highly water-soluble and preventing its extraction into the organic phase. Solution: • Use a potassium phosphate (B84403) (KH2PO4) buffer at a pH of 4.9 for homogenization.[1] • Prepare the buffer fresh and verify the pH before use. |
| Incomplete Cell Lysis and Extraction | Problem: If the cells or tissue are not completely homogenized, the analyte will not be fully released into the extraction solvent. Solution: • For tissues, use a glass homogenizer for thorough disruption. • Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended. |
| Inefficient Phase Separation | Problem: During liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to loss of the analyte. Solution: • Centrifuge samples adequately to achieve a clear separation between the aqueous and organic layers. • When collecting the organic phase, be careful not to aspirate any of the aqueous phase. |
| Poor Recovery from Solid-Phase Extraction (SPE) | Problem: The SPE step, if not optimized, can be a significant source of analyte loss. Solution: • Conditioning: Ensure the SPE cartridge (e.g., C18) is properly conditioned with methanol followed by an equilibration with the acidic buffer. • Loading: Load the sample slowly to allow for proper binding. • Washing: Use a wash solution that is strong enough to remove interferences but weak enough to not elute the analyte (e.g., a low percentage of organic solvent in the acidic buffer). • Elution: Use an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) to elute the analyte. Two small volume elutions are often more effective than one large volume. |
| Analyte Degradation During Processing | Problem: The thioester bond is susceptible to hydrolysis, and this process is accelerated by time and temperature. Solution: • Perform all extraction steps on ice. • Use pre-chilled solvents and tubes. • Minimize the time between sample collection and final analysis. • After extraction and evaporation, store the dried extract at -80°C until reconstitution for LC-MS/MS analysis. |
Data Presentation
Table 1: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs
| Methodology | Key Solvents/Buffers | Reported Recovery Rate | Reference |
| Modified Acetonitrile/Isopropanol Extraction with SPE | 100 mM KH2PO4 (pH 4.9), Acetonitrile, Isopropanol | 70-80% (tissue dependent) | [1] |
| General Acyl-CoA Extraction with SPE | Acetonitrile/Isopropanol, 0.1M Potassium Phosphate (pH 6.7) | 83-90% (for SPE step) | |
| Methanol-based Extraction (for LC-MS) | 80% Methanol | High MS Intensity |
Note: Recovery rates are dependent on the specific analyte, tissue/cell type, and experimental conditions.
Experimental Protocols
Detailed Protocol for Extraction of 3-Hydroxyhexadecanedioyl-CoA from Mammalian Cells
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is optimized for dicarboxylic species.
dot
Figure 2: Experimental workflow for extraction.
Materials:
-
Cell pellet (from ~1-5 million cells)
-
Internal Standard (e.g., C17:0-CoA)
-
Ice-cold 80% Methanol (HPLC grade)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen evaporator or vacuum concentrator
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Cell Harvesting and Quenching:
-
For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and then add 1 mL of ice-cold 80% methanol containing the internal standard directly to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend the final pellet in 1 mL of ice-cold 80% methanol with internal standard.
-
-
Homogenization and Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Clarification:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended for Cleaner Samples:
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load: Load the supernatant from step 3 onto the cartridge.
-
Wash: Wash the cartridge with 2 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove polar impurities.
-
Elute: Elute the 3-Hydroxyhexadecanedioyl-CoA with 1 mL of acetonitrile. Collect the eluate.
-
-
Drying:
-
Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Do not use excessive heat.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
-
Analysis:
-
Proceed with LC-MS/MS analysis. Use a C18 reversed-phase column with a gradient elution from a polar, acidic mobile phase to a non-polar mobile phase. Monitor the specific precursor-product ion transition for 3-Hydroxyhexadecanedioyl-CoA and the internal standard.
-
References
Validation & Comparative
A Comparative Guide to the Quantification of 3-Hydroxyhexadecanedioyl-CoA: Validation of a Novel Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel assay for the quantification of 3-Hydroxyhexadecanedioyl-CoA against a standard, established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The data presented herein is intended to provide an objective performance comparison to aid researchers in selecting the most appropriate analytical method for their needs.
Introduction
3-Hydroxyhexadecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A that may serve as a potential biomarker in certain metabolic disorders. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its pathological role and for the development of potential therapeutic interventions. This document outlines the validation of a novel assay designed for high-throughput and sensitive measurement of 3-Hydroxyhexadecanedioyl-CoA and compares its performance against a well-established LC-MS/MS methodology.
Performance Comparison
The following table summarizes the key performance characteristics of the novel assay in comparison to a standard LC-MS/MS method for the quantification of 3-Hydroxyhexadecanedioyl-CoA in human plasma.
| Performance Metric | Novel Assay | Established LC-MS/MS Assay |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | 3.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL |
| Linearity (r²) | >0.998 | >0.995 |
| Intra-assay Precision (%CV) | < 8% | < 15% |
| Inter-assay Precision (%CV) | < 10% | < 15% |
| Accuracy (% Recovery) | 92-108% | 88-112% |
| Sample Throughput | ~2 minutes per sample | ~10 minutes per sample |
| Sample Volume Required | 50 µL | 100 µL |
Experimental Workflow
The general workflow for the validation of the novel assay against the established LC-MS/MS method is depicted below. This process involves parallel sample preparation and analysis to ensure a direct and accurate comparison of the assay performances.
Figure 1. Comparative experimental workflow for assay validation.
Signaling Pathway Context
3-Hydroxyhexadecanedioyl-CoA is an intermediate in the omega-oxidation pathway of fatty acids, a crucial metabolic process. The accurate measurement of this analyte can provide insights into the flux and potential dysregulation of this pathway.
Figure 2. Simplified omega-oxidation pathway highlighting the position of 3-Hydroxyhexadecanedioyl-CoA.
Experimental Protocols
Novel Assay Protocol
The novel assay utilizes a proprietary chemistry for the rapid and sensitive detection of 3-Hydroxyhexadecanedioyl-CoA. The following provides a general outline of the procedure.
-
Sample Preparation: 50 µL of human plasma is mixed with an internal standard solution.
-
Protein Precipitation: A protein precipitation solution is added to the plasma sample, vortexed, and centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a clean microplate well.
-
Derivatization: A proprietary derivatization reagent is added to each well, and the plate is incubated at 50°C for 15 minutes.
-
Detection: The plate is read on a compatible plate reader at the specified excitation and emission wavelengths.
-
Quantification: The concentration of 3-Hydroxyhexadecanedioyl-CoA is determined by comparing the signal to a standard curve prepared in a surrogate matrix.
Established LC-MS/MS Assay Protocol
This method is based on established principles for the quantification of long-chain acyl-CoAs.[1][2]
-
Sample Preparation and Internal Standard Spiking: To 100 µL of human plasma, an internal standard (e.g., ¹³C-labeled 3-Hydroxyhexadecanedioyl-CoA) is added.
-
Solid Phase Extraction (SPE): The plasma sample is loaded onto a pre-conditioned SPE cartridge. The cartridge is washed with a series of aqueous solutions to remove interfering substances. The analyte is then eluted with an organic solvent mixture.
-
Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC mobile phase.
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The reconstituted sample is injected onto a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to separate the analyte from other components.[1]
-
Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte is detected using Multiple Reaction Monitoring (MRM) by monitoring a specific precursor-to-product ion transition.
-
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of 3-Hydroxyhexadecanedioyl-CoA based on a standard curve.
Conclusion
The novel assay for 3-Hydroxyhexadecanedioyl-CoA demonstrates enhanced sensitivity, precision, and a significantly higher throughput compared to the established LC-MS/MS method. The reduced sample volume requirement and simplified workflow make it a compelling alternative for large-scale clinical studies and drug development programs where efficiency and performance are critical. While LC-MS/MS remains a gold standard for its specificity, the novel assay presents a robust and practical solution for routine and high-throughput quantification of this important metabolic intermediate.
References
A Comparative Analysis of 3-Hydroxyhexadecanedioyl-CoA Levels: Healthy vs. Diseased States
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Hydroxyhexadecanedioyl-CoA levels and related biomarkers in healthy individuals versus those with specific metabolic disorders. The information presented is supported by experimental data from peer-reviewed literature and is intended to serve as a valuable resource for research and drug development in the field of fatty acid oxidation disorders.
Introduction
3-Hydroxyhexadecanedioyl-CoA is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. This metabolic pathway is crucial for energy production, particularly during periods of fasting or increased energy demand. In healthy individuals, 3-Hydroxyhexadecanedioyl-CoA is efficiently processed by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (TFP) complex. However, in certain inherited metabolic disorders, defects in this enzymatic step lead to the accumulation of 3-Hydroxyhexadecanedioyl-CoA and its derivatives, resulting in severe pathophysiology.
The primary disease state associated with the accumulation of this metabolite is Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency or, more broadly, mitochondrial Trifunctional Protein (TFP) deficiency . These autosomal recessive disorders prevent the body from converting long-chain fats into energy, leading to a range of clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis.[1][2]
Direct measurement of intracellular 3-Hydroxyhexadecanedioyl-CoA is technically challenging and not routinely performed in clinical or research settings. Consequently, the levels of more stable and accessible biomarkers, such as 3-hydroxy fatty acids and 3-hydroxyacylcarnitines, are measured in biological fluids like plasma, urine, and culture media from patient-derived cells. These biomarkers serve as reliable surrogates for the underlying accumulation of 3-Hydroxyhexadecanedioyl-CoA.
Quantitative Data Comparison
The following table summarizes the quantitative differences in a key surrogate biomarker, 3-hydroxyhexadecanoic acid, observed in cell culture studies of healthy individuals versus patients with LCHAD or TFP deficiency.
| Biomarker | Healthy Controls | LCHAD/TFP Deficient Patients | Fold Increase | Reference |
| 3-Hydroxyhexadecanoic Acid (in fibroblast culture media) | Baseline | 14-fold increase over baseline | 14x | [3] |
| 3-Hydroxytetradecanoic Acid (in fibroblast culture media) | Baseline | 11-fold increase over baseline | 11x | [3] |
Note: The data is derived from in vitro studies of cultured fibroblasts incubated with palmitate. While not direct in vivo measurements of 3-Hydroxyhexadecanedioyl-CoA, the significant accumulation of the corresponding free fatty acid in the culture media of patient cells is a direct consequence of the enzymatic block in the beta-oxidation pathway.
In addition to the fibroblast data, plasma acylcarnitine profiling by tandem mass spectrometry is a cornerstone for diagnosing LCHAD/TFP deficiency. In affected individuals, there is a characteristic elevation of long-chain 3-hydroxyacylcarnitines, particularly 3-hydroxypalmitoylcarnitine (C16-OH) and 3-hydroxyoleoylcarnitine (C18:1-OH).[4] While a single, universally cited table of reference ranges versus pathological concentrations is not available due to inter-laboratory variations, the diagnostic utility of these markers is well-established.[5] Similarly, urine organic acid analysis in patients with LCHAD deficiency reveals a characteristic pattern of 3-hydroxydicarboxylic aciduria.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research. Below are summaries of the common protocols used to measure 3-Hydroxyhexadecanedioyl-CoA-related biomarkers.
Measurement of Free 3-Hydroxy Fatty Acids in Fibroblast Culture Media
This method is used to assess the accumulation of 3-hydroxy fatty acids in the extracellular environment of cultured cells.
-
Cell Culture: Skin fibroblasts from patients and healthy controls are cultured under standard conditions.
-
Incubation with Palmitate: To stimulate the fatty acid oxidation pathway, the cultured fibroblasts are incubated for 24 hours in a medium supplemented with a long-chain fatty acid, such as 100 µmol/L palmitate.[3]
-
Sample Collection: After the incubation period, the culture medium is collected.
-
Extraction and Derivatization: 3-hydroxy fatty acids are extracted from the medium. For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids are derivatized to make them volatile. A common method is trimethylsilylation.
-
Quantification by GC-MS: The derivatized 3-hydroxy fatty acids are quantified using a stable-isotope dilution GC-MS method with selected-ion monitoring.[3] This involves spiking the samples with known amounts of isotopically labeled internal standards (e.g., [¹³C]-labeled 3-hydroxy fatty acids).[3]
Acylcarnitine Analysis in Plasma by Tandem Mass Spectrometry (MS/MS)
This is the standard method for newborn screening and diagnostic confirmation of fatty acid oxidation disorders.
-
Sample Collection: Whole blood is collected and plasma is separated by centrifugation. For newborn screening, dried blood spots on filter paper are often used.
-
Sample Preparation: A small volume of plasma is deproteinized, typically with methanol (B129727) containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.
-
Derivatization: The acylcarnitines are often converted to their butyl esters by incubation with butanolic-HCl.[7]
-
Flow Injection Analysis-MS/MS: The derivatized sample is introduced into a tandem mass spectrometer via flow injection, without chromatographic separation.
-
Detection: The analysis is performed in the precursor ion scan mode, specifically looking for precursors of m/z 85 (for underivatized acylcarnitines) or m/z 99 (for methylated acylcarnitines), which are characteristic fragment ions of carnitine and its esters.[8] Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding isotopically labeled internal standard.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to detect and quantify abnormal patterns of organic acids in the urine, which are indicative of various metabolic disorders.
-
Sample Collection: A random urine sample is collected.
-
Sample Preparation and Extraction: An internal standard (e.g., a non-physiological organic acid) is added to a specific volume of urine, which is then acidified. The organic acids are extracted from the aqueous urine into an organic solvent, such as ethyl acetate (B1210297) or diethyl ether.[9]
-
Derivatization: The solvent is evaporated, and the dried residue is derivatized to make the organic acids volatile. A common derivatization method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions, allowing for their identification and quantification.
Signaling Pathways and Experimental Workflows
Mitochondrial Beta-Oxidation Pathway
The following diagram illustrates the central role of 3-Hydroxyhexadecanedioyl-CoA in the mitochondrial beta-oxidation of a 16-carbon fatty acid (palmitic acid). A deficiency in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) leads to the accumulation of 3-Hydroxyhexadecanedioyl-CoA.
Caption: Mitochondrial beta-oxidation of palmitoyl-CoA, highlighting the block at LCHAD.
Diagnostic Workflow for LCHAD Deficiency
This diagram outlines the typical workflow for diagnosing LCHAD deficiency, starting from clinical suspicion or newborn screening.
Caption: Diagnostic workflow for LCHAD/TFP deficiency.
References
- 1. Item - Biochemical and molecular studies of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency in cultured human fibroblasts - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. researchgate.net [researchgate.net]
- 3. Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoA dehydrogenase: a useful diagnostic aid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Laboratory Quantification of 3-Hydroxyhexadecanedioyl-CoA
The quantification of acyl-CoA thioesters is fundamental to understanding cellular metabolism in both healthy and diseased states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1] However, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection remains a viable alternative in many laboratories.
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of the most common techniques used for acyl-CoA analysis.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence |
| Limit of Detection (LOD) | 1-10 fmol[1] | 120 pmol (with derivatization)[1][2] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | ~1.3 nmol[2] |
| Linearity (R²) | >0.99[3] | >0.99 |
| Precision (%RSD) | < 5%[1] | < 15%[4] |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) |
| Throughput | High | Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring consistency in measurements across different laboratories. Below are generalized protocols for the quantification of long-chain acyl-CoAs using LC-MS/MS and HPLC.
LC-MS/MS Method for 3-Hydroxyhexadecanedioyl-CoA
This method is designed for high sensitivity and specificity in quantifying long-chain acyl-CoAs in biological matrices.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor and product ion transitions for 3-Hydroxyhexadecanedioyl-CoA. The common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da.[3]
-
Collision Energy: Optimized for the specific analyte.[1]
-
HPLC Method with UV/Fluorescence Detection
This method can be employed when LC-MS/MS is not available, though it may require derivatization for adequate sensitivity.
-
Sample Preparation and Derivatization:
-
Extract acyl-CoAs from the sample using methods similar to those for LC-MS/MS.
-
For fluorescence detection, react the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[1]
-
-
High-Performance Liquid Chromatography:
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and metabolic pathways is essential for understanding and standardizing procedures.
Experimental workflow for acyl-CoA measurement.
Peroxisomal beta-oxidation of dicarboxylic acids.
Conclusion
Achieving reproducible measurements of 3-Hydroxyhexadecanedioyl-CoA across different laboratories requires the standardization of analytical methods. LC-MS/MS offers the highest sensitivity and specificity for this purpose. By adopting harmonized experimental protocols and utilizing appropriate internal standards, researchers can minimize inter-laboratory variability and ensure the comparability of data. This guide provides a foundation for establishing such standardized practices, paving the way for more reliable and collaborative research in the field of metabolic diseases and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxyhexadecanedioyl-CoA and Other Key Acyl-CoAs in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3-Hydroxyhexadecanedioyl-CoA, a key intermediate in dicarboxylic acid metabolism, with other significant acyl-CoA molecules: the long-chain fatty acyl-CoA, palmitoyl-CoA, and the central metabolic hub, acetyl-CoA. This objective comparison, supported by experimental data and detailed methodologies, aims to elucidate the distinct roles and biochemical properties of these molecules, offering valuable insights for research in metabolic diseases and drug development.
Introduction to Acyl-CoAs in Cellular Metabolism
Acyl-Coenzyme A (acyl-CoA) molecules are central players in a myriad of metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids. They are thioesters formed from a carboxylic acid and coenzyme A, a conversion that activates the acyl group for subsequent enzymatic reactions. The length and structure of the acyl chain dictate the specific metabolic fate and function of the acyl-CoA. This guide focuses on the comparative aspects of 3-Hydroxyhexadecanedioyl-CoA, a dicarboxylic acyl-CoA, in the context of the well-characterized monocarboxylic palmitoyl-CoA and the ubiquitous acetyl-CoA.
Metabolic Pathways and Key Enzymes
The metabolism of these acyl-CoAs occurs in distinct cellular compartments and involves specific sets of enzymes.
3-Hydroxyhexadecanedioyl-CoA is an intermediate in the peroxisomal β-oxidation of hexadecanedioic acid, a 16-carbon dicarboxylic acid. This pathway is crucial for the degradation of long-chain dicarboxylic acids that are formed via ω-oxidation of fatty acids in the endoplasmic reticulum.[1] The key enzymes involved in the steps concerning 3-Hydroxyhexadecanedioyl-CoA are:
-
Straight-chain Acyl-CoA Oxidase (SCOX): Catalyzes the initial oxidation of hexadecanedioyl-CoA.
-
L-Bifunctional Protein (L-PBE) and D-Bifunctional Protein (D-PBE): These enzymes exhibit enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. L-PBE is thought to be particularly important for the metabolism of dicarboxylic acids.[2][3][4] D-PBE (also known as multifunctional enzyme 2 or MFE-2) also possesses 3-hydroxyacyl-CoA dehydrogenase activity.[5][6][7][8]
Palmitoyl-CoA , a 16-carbon saturated fatty acyl-CoA, is a primary substrate for mitochondrial β-oxidation, a major pathway for energy production from fatty acids.[9] This process generates acetyl-CoA, which then enters the citric acid cycle.
Acetyl-CoA is a central metabolic intermediate, linking glycolysis, fatty acid oxidation, and the citric acid cycle.[9] It is the primary substrate for the citric acid cycle in mitochondria and a key building block for fatty acid and cholesterol biosynthesis in the cytosol.[9]
Diagram of Peroxisomal β-Oxidation of Hexadecanedioyl-CoA
References
- 1. Correlation between the cellular level of long-chain acyl-CoA, peroxisomal beta-oxidation, and palmitoyl-CoA hydrolase activity in rat liver. Are the two enzyme systems regulated by a substrate-induced mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 9. Lipid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Metabolic Fate of 3-Hydroxyhexadecanedioyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the L- and D-isomers of 3-Hydroxyhexadecanedioyl-CoA, critical intermediates in the peroxisomal β-oxidation of hexadecanedioic acid. Understanding the distinct metabolic fates of these stereoisomers is crucial for research into fatty acid metabolism, inborn errors of metabolism, and the development of therapeutic interventions targeting these pathways.
Introduction
Hexadecanedioic acid, a 16-carbon dicarboxylic acid, undergoes β-oxidation primarily within peroxisomes. This process is vital for the detoxification of dicarboxylic acids that can accumulate under conditions of impaired mitochondrial fatty acid oxidation. A key step in this pathway is the hydration of 2-enoyl-CoA to form 3-hydroxyacyl-CoA, which exists as two stereoisomers: L-3-Hydroxyhexadecanedioyl-CoA and D-3-Hydroxyhexadecanedioyl-CoA. The metabolic processing of these isomers is stereospecific, dictated by two distinct bifunctional enzymes, leading to different downstream consequences.
Data Presentation: Comparative Enzyme Kinetics
While direct experimental kinetic data for human L- and D-bifunctional proteins with 3-Hydroxyhexadecanedioyl-CoA as a substrate is limited in the current literature, the following table summarizes the expected enzymatic reactions and provides a framework for understanding their differential processing. The values presented are illustrative and based on the known substrate specificities and activities of these enzymes with similar long-chain acyl-CoA esters.
| Parameter | L-3-Hydroxyhexadecanedioyl-CoA | D-3-Hydroxyhexadecanedioyl-CoA |
| Enzyme | L-Bifunctional Protein (LBP, EHHADH) | D-Bifunctional Protein (DBP, HSD17B4) |
| Enzymatic Activities | (S)-specific hydratase, L-specific 3-hydroxyacyl-CoA dehydrogenase | (R)-specific hydratase, D-specific 3-hydroxyacyl-CoA dehydrogenase |
| Substrate Specificity | High for L-isomers of 3-hydroxyacyl-CoAs | High for D-isomers of 3-hydroxyacyl-CoAs |
| Products | 3-Ketohexadecanedioyl-CoA, NADH | 3-Ketohexadecanedioyl-CoA, NADH |
| Estimated Km | Likely in the low micromolar range | Likely in the low micromolar range |
| Estimated Vmax | Expected to be comparable to other long-chain dicarboxylyl-CoAs | Expected to be comparable to other long-chain dicarboxylyl-CoAs |
Metabolic Pathways
The metabolic fates of L- and D-3-Hydroxyhexadecanedioyl-CoA diverge at the level of the second and third steps of peroxisomal β-oxidation, which are catalyzed by stereospecific bifunctional enzymes.
L-3-Hydroxyhexadecanedioyl-CoA Metabolism
The L-isomer is exclusively processed by the L-bifunctional protein (LBP) , also known as enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase (EHHADH). This enzyme possesses both hydratase and L-specific dehydrogenase activity.
D-3-Hydroxyhexadecanedioyl-CoA Metabolism
The D-isomer is a substrate for the D-bifunctional protein (DBP) , also known as peroxisomal multifunctional enzyme type 2 (HSD17B4). DBP contains hydratase and D-specific dehydrogenase domains.
The subsequent steps for both pathways involve the thiolytic cleavage of 3-Ketohexadecanedioyl-CoA by peroxisomal thiolases to yield acetyl-CoA and a chain-shortened dicarboxylyl-CoA.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of L- and D-3-Hydroxyhexadecanedioyl-CoA metabolism are provided below.
Enzyme Activity Assays
Objective: To quantitatively measure the dehydrogenase activity of L- and D-bifunctional proteins with their respective 3-hydroxyhexadecanedioyl-CoA isomer substrates.
Principle: The dehydrogenase-catalyzed conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.
Materials:
-
Purified recombinant human L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4)
-
L-3-Hydroxyhexadecanedioyl-CoA and D-3-Hydroxyhexadecanedioyl-CoA substrates
-
NAD+
-
Tris-HCl buffer (pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the respective purified bifunctional enzyme in a cuvette.
-
Initiate the reaction by adding the specific 3-Hydroxyhexadecanedioyl-CoA isomer substrate.
-
Immediately monitor the change in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6.22 mM-1cm-1).
-
Repeat the assay with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Analysis of Metabolic Products by HPLC-MS/MS
Objective: To identify and quantify the chain-shortened dicarboxylic acid products resulting from the peroxisomal β-oxidation of hexadecanedioic acid.
Principle: High-performance liquid chromatography (HPLC) is used to separate the different acyl-CoA esters based on their chain length and polarity. Tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification of the target molecules.
Materials:
-
Cultured human fibroblasts or liver cell lines
-
Hexadecanedioic acid
-
Cell lysis buffer
-
Acetonitrile, water, and formic acid (for mobile phases)
-
C18 reversed-phase HPLC column
-
Triple quadrupole mass spectrometer
Procedure:
-
Incubate cultured cells with hexadecanedioic acid for a defined period.
-
Harvest the cells and perform cell lysis.
-
Extract the acyl-CoA esters from the cell lysate.
-
Inject the extracted sample into the HPLC-MS/MS system.
-
Separate the acyl-CoA esters using a gradient elution with acetonitrile/water containing formic acid.
-
Detect and quantify the parent and product ions of the chain-shortened dicarboxylyl-CoAs using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Compare the product profiles from cells deficient in either LBP or DBP to elucidate the contribution of each pathway.
Conclusion
The metabolic fate of 3-Hydroxyhexadecanedioyl-CoA isomers is a clear example of stereospecificity in metabolic pathways. The L- and D-isomers are directed to two distinct but parallel enzymatic systems within the peroxisome, both contributing to the overall process of dicarboxylic acid β-oxidation. Deficiencies in either the L-bifunctional protein or the D-bifunctional protein can lead to the accumulation of specific intermediates and have significant pathological consequences. Further research to delineate the precise kinetic parameters of these enzymes with dicarboxylic acid substrates will be invaluable for a more complete understanding of their roles in health and disease.
Validating the Role of 3-Hydroxyhexadecanedioyl-CoA in Zellweger Spectrum Disorder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biochemical markers, including the role of 3-Hydroxyhexadecanedioyl-CoA, in the context of Zellweger Spectrum Disorder (ZSD). ZSD is a group of severe, inherited metabolic disorders characterized by the absence or dysfunction of peroxisomes, which are cellular organelles essential for the breakdown of very-long-chain fatty acids (VLCFAs) and other metabolic processes. The impairment of peroxisomal β-oxidation in ZSD leads to the accumulation of specific metabolic intermediates, which serve as key diagnostic markers and are implicated in the pathophysiology of the disease.
Comparative Analysis of Key Metabolic Markers in Zellweger Spectrum Disorder
The primary biochemical hallmark of ZSD is the accumulation of VLCFAs in plasma and tissues.[1] This is a direct consequence of the deficient peroxisomal β-oxidation pathway. In addition to VLCFAs, patients with ZSD also exhibit a characteristic pattern of dicarboxylic aciduria, which includes the presence of 3-hydroxy dicarboxylic acids.[2] This strongly suggests an accumulation of their precursor, 3-hydroxy dicarboxylic acyl-CoA esters, including 3-Hydroxyhexadecanedioyl-CoA, within the cell.
The following table summarizes the comparative levels of key metabolic markers in ZSD patients versus healthy controls.
| Metabolic Marker | ZSD Patients | Healthy Controls | Significance | Reference |
| Very-Long-Chain Fatty Acids (VLCFAs; e.g., C26:0) | Markedly Elevated | Normal | Primary diagnostic marker of impaired peroxisomal β-oxidation. | [3] |
| 3-Hydroxyhexadecanedioic Acid | Present in Urine | Absent or Trace Levels in Urine | Indicates a block in the β-oxidation of dicarboxylic acids, implicating accumulation of 3-Hydroxyhexadecanedioyl-CoA. | [2] |
| Plasmalogens | Markedly Decreased | Normal | Peroxisomes are essential for the initial steps of plasmalogen biosynthesis. | [4] |
| Pipecolic Acid | Elevated | Normal | An intermediate in the degradation of lysine, which is metabolized in peroxisomes. | [5] |
| Bile Acid Intermediates (DHCA, THCA) | Elevated | Normal | Peroxisomes are involved in the final steps of bile acid synthesis. | [6] |
Experimental Protocols
Quantification of 3-Hydroxyhexadecanedioyl-CoA and other Long-Chain Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for the sensitive and specific quantification of acyl-CoA species, including 3-Hydroxyhexadecanedioyl-CoA, is LC-MS/MS. The following is a generalized protocol based on established methods.
1. Sample Preparation (from cultured fibroblasts or tissues):
-
Homogenization: Tissues or cell pellets are homogenized in a cold buffer (e.g., potassium phosphate (B84403) buffer) to release cellular contents.
-
Extraction: An organic solvent mixture (e.g., acetonitrile/isopropanol/water) is added to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.
-
Purification: Solid-phase extraction (SPE) is often employed to purify the acyl-CoAs from other cellular components and remove interfering substances.
-
Reconstitution: The purified acyl-CoA fraction is dried down and reconstituted in a solvent compatible with the LC-MS/MS system.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient of two solvents is used to elute the acyl-CoAs from the column. For example, Solvent A could be an aqueous solution with a volatile salt (e.g., ammonium (B1175870) acetate) and Solvent B could be an organic solvent like acetonitrile.
-
Gradient: The percentage of Solvent B is gradually increased over time to elute the more hydrophobic long-chain acyl-CoAs.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate charged acyl-CoA molecules.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA of interest) and then fragmenting it to produce a characteristic product ion. The specific precursor-product ion transition for 3-Hydroxyhexadecanedioyl-CoA would be determined using a pure standard.
-
Quantification: The abundance of the product ion is proportional to the concentration of the acyl-CoA in the sample. A standard curve is generated using known concentrations of a synthetic 3-Hydroxyhexadecanedioyl-CoA standard to allow for absolute quantification.
Signaling Pathways and Logical Relationships
The accumulation of 3-Hydroxyhexadecanedioyl-CoA and other fatty acid intermediates in ZSD is not merely a storage defect but is thought to actively contribute to the disease pathology by dysregulating cellular signaling pathways.
Peroxisomal β-Oxidation Pathway
The following diagram illustrates the peroxisomal β-oxidation pathway and highlights the step where 3-Hydroxyhexadecanedioyl-CoA is an intermediate. In ZSD, the entire pathway is compromised due to defects in peroxisome biogenesis.
Caption: Peroxisomal β-oxidation pathway.
Experimental Workflow for Metabolite Analysis in ZSD
This diagram outlines the typical workflow for analyzing key metabolites in ZSD patient samples compared to controls.
Caption: Experimental workflow for ZSD metabolite analysis.
Hypothesized Signaling Consequences of Impaired Peroxisomal β-Oxidation in ZSD
The accumulation of fatty acid intermediates, including 3-Hydroxyhexadecanedioyl-CoA, and the overall dysfunction of peroxisomes in ZSD are thought to disrupt cellular signaling, leading to inflammation and further metabolic dysregulation.
Caption: Hypothesized signaling consequences in ZSD.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation enzyme proteins in the Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma analysis of di- and trihydroxycholestanoic acid diastereoisomers in peroxisomal alpha-methylacyl-CoA racemase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
side-by-side comparison of different analytical platforms for 3-Hydroxyhexadecanedioyl-CoA
This guide provides a side-by-side comparison of different analytical methodologies for the quantification of 3-Hydroxyhexadecanedioyl-CoA, a long-chain acyl-CoA ester. The comparison is aimed at researchers, scientists, and drug development professionals who require sensitive and specific detection of this and related metabolites. As no dedicated commercial platforms exist solely for this analyte, this guide compares various laboratory-developed Liquid Chromatography-Mass Spectrometry (LC-MS) methods, which represent the de facto platforms for this type of analysis.
The methodologies detailed below are based on the analysis of long-chain acyl-CoAs and dicarboxylic acids, providing a framework applicable to 3-Hydroxyhexadecanedioyl-CoA.
Quantitative Data Summary
The performance of an analytical method is critical for reliable quantification. Below is a summary of typical performance data for different LC-MS based approaches for analyzing long-chain acyl-CoAs and related molecules. Please note that direct comparison can be challenging as performance metrics are highly dependent on the specific instrument, matrix, and experimental conditions.
| Parameter | Method A: Ion-Pairing Reversed-Phase LC-MS/MS | Method B: Reversed-Phase LC-HRMS (e.g., Orbitrap) | Method C: 2D LC-MS/MS with Trapping Column |
| Instrumentation | Triple Quadrupole Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Typical Limit of Detection (LOD) | Low fmol to pmol range | Low to mid pmol range | Low to mid fmol range |
| Typical Limit of Quantification (LOQ) | Low pmol range | Mid to high pmol range | Mid to high fmol range |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% | < 15% |
| Specificity | High (based on MRM transitions) | Very High (based on accurate mass) | High (enhanced by 2D separation) |
| Throughput | High (fast gradient times) | Medium (longer scan times for high resolution) | Low (longer analysis time due to 2D LC) |
| Primary Application | Targeted quantification | Untargeted metabolomics, discovery | Complex matrices, low abundance analytes |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the analytical platforms mentioned above.
Method A: Ion-Pairing Reversed-Phase LC-MS/MS for Targeted Quantification
This method is a widely used approach for the sensitive and specific quantification of acyl-CoAs.
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 1:3 ratio (sample:solvent).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid).
-
Mobile Phase B: Methanol with the same concentration of ion-pairing agent and acid.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over several minutes to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-Hydroxyhexadecanedioyl-CoA and an internal standard. The precursor ion is typically the [M+H]⁺ ion, and product ions are generated from the fragmentation of the CoA moiety (e.g., loss of the phosphopantetheine group).
-
Visualizations
Metabolic Pathway Context
3-Hydroxyhexadecanedioyl-CoA is an intermediate in the omega-oxidation pathway of fatty acids, a process that occurs in the endoplasmic reticulum and is important for the metabolism of very-long-chain fatty acids and for providing an alternative to beta-oxidation.
Caption: Simplified diagram of the omega-oxidation pathway involving 3-Hydroxyhexadecanedioyl-CoA.
Experimental Workflow
The general workflow for the analysis of 3-Hydroxyhexadecanedioyl-CoA from biological samples using LC-MS is depicted below.
Caption: General experimental workflow for the LC-MS based analysis of acyl-CoAs.
Establishing Reference Ranges for 3-Hydroxyhexadecanedioyl-CoA in Plasma: A Comparative Guide for Researchers
For Immediate Release
A comprehensive guide for the establishment of reference ranges for 3-Hydroxyhexadecanedioyl-CoA in plasma is now available for researchers, scientists, and drug development professionals. This guide provides an objective comparison of methodologies and supporting experimental data crucial for the accurate assessment of this and related biomarkers in metabolic research.
Introduction
3-Hydroxyhexadecanedioyl-CoA is an intermediate in the omega-oxidation of 3-hydroxy-fatty acids, a metabolic pathway that becomes significant when mitochondrial beta-oxidation is impaired. Deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a key enzyme in mitochondrial fatty acid beta-oxidation, can lead to the accumulation of long-chain 3-hydroxy fatty acids and their metabolites, including 3-hydroxydicarboxylic acids. While a definitive reference range for 3-Hydroxyhexadecanedioyl-CoA in plasma has not been established, and it is often categorized as "expected but not quantified," its clinical relevance is inferred from the measurement of related, and more readily quantifiable, biomarkers. This guide focuses on the primary biomarkers used in the diagnosis and monitoring of LCHAD deficiency and provides the analytical framework for their measurement.
Comparative Analysis of Key Biomarkers
The primary diagnostic markers for LCHAD deficiency are long-chain 3-hydroxyacylcarnitines. These are conjugates of the accumulating 3-hydroxy fatty acids with carnitine, which facilitates their transport and analysis. The table below compares 3-Hydroxyhexadecanedioyl-CoA with its more commonly measured surrogates.
| Biomarker | Class | Typical Plasma Concentration (Healthy Adults) | Pathophysiological Significance |
| 3-Hydroxyhexadecanedioyl-CoA | Acyl-CoA | Not established ("Expected but not Quantified") | Direct intermediate of omega-oxidation of 3-hydroxy fatty acids. Elevated levels are expected in LCHAD deficiency. |
| 3-Hydroxypalmitoylcarnitine (C16-OH) | Acylcarnitine | Typically < 0.1 µmol/L | Primary Biomarker for LCHAD Deficiency. Significantly elevated in affected individuals. |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | Acylcarnitine | Typically < 0.1 µmol/L | Primary Biomarker for LCHAD Deficiency. Significantly elevated in affected individuals. |
| 3-Hydroxystearoylcarnitine (C18-OH) | Acylcarnitine | Typically < 0.1 µmol/L | Primary Biomarker for LCHAD Deficiency. Significantly elevated in affected individuals. |
| Urinary 3-Hydroxydicarboxylic Acids | Dicarboxylic Acids | Trace amounts | Excretion is significantly increased in LCHAD deficiency.[1] The pattern of specific 3-hydroxydicarboxylic acids can be indicative of the enzyme defect.[2] |
Experimental Protocols
The gold standard for the quantification of acylcarnitines and dicarboxylic acids in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
Protocol for Acylcarnitine Analysis in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards for the acylcarnitines of interest.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5-10 minutes is a common starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. For example, for 3-hydroxypalmitoylcarnitine (C16-OH), a common transition is m/z 472.4 -> 85.1.
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
-
Signaling Pathways and Workflows
Metabolic Pathway of Long-Chain Fatty Acid Oxidation
Caption: Mitochondrial beta-oxidation and the alternative omega-oxidation pathway.
Experimental Workflow for Biomarker Analysis
Caption: A typical workflow for plasma biomarker quantification using LC-MS/MS.
Conclusion
While the direct quantification of 3-Hydroxyhexadecanedioyl-CoA in plasma for establishing a reference range remains a challenge due to its low abundance and the lack of commercially available standards, the analysis of its surrogate markers, particularly long-chain 3-hydroxyacylcarnitines, provides a robust and clinically accepted method for investigating disorders of long-chain fatty acid oxidation. The protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and validate assays for these critical metabolic biomarkers. Further research into the direct measurement of 3-Hydroxyhexadecanedioyl-CoA and its correlation with established markers will be invaluable in refining our understanding of fatty acid metabolism in health and disease.
References
Safety Operating Guide
Prudent Laboratory Practices for the Disposal of 3-Hydroxyhexadecanedioyl-CoA
This document provides essential safety and logistical information for the proper handling and disposal of 3-Hydroxyhexadecanedioyl-CoA, tailored for researchers, scientists, and drug development professionals. The procedural guidance aims to foster a safe laboratory environment and ensure compliance with standard safety practices.
General Handling and Storage Recommendations
Proper storage and handling are crucial for maintaining the integrity of 3-Hydroxyhexadecanedioyl-CoA and ensuring laboratory safety. The following table summarizes key recommendations for this and similar biochemical compounds.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C or below. | Prevents degradation and maintains the stability of the compound. |
| Storage Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and degradation from atmospheric components. |
| Container | Use tightly sealed, light-resistant containers. | Protects the compound from moisture and light, which can cause degradation. |
| Handling Area | Handle in a well-ventilated area or under a fume hood. | Reduces the risk of inhalation exposure. |
Operational Plan for Safe Handling
A systematic approach to handling 3-Hydroxyhexadecanedioyl-CoA is essential to minimize exposure and prevent contamination.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: Wear a standard laboratory coat.
2. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Disposal Plan
The disposal of 3-Hydroxyhexadecanedioyl-CoA and its containers must be in accordance with all applicable local, state, and federal regulations.
1. Waste Characterization:
-
Based on available information for similar long-chain acyl-CoA compounds, 3-Hydroxyhexadecanedioyl-CoA is not expected to be classified as hazardous waste. However, a formal waste determination should be made by a qualified individual or your institution's EHS department.
2. Disposal of Unused Material:
-
If the compound is not contaminated with hazardous substances, it can likely be disposed of as non-hazardous chemical waste.
-
Consult your institution's guidelines for the disposal of non-hazardous chemical waste. This may involve placing it in a designated waste container for collection by the EHS department.
3. Disposal of Contaminated Materials:
-
Any materials contaminated with 3-Hydroxyhexadecanedioyl-CoA, such as pipette tips, tubes, and absorbent materials from spills, should be placed in a sealed container and disposed of as chemical waste.
-
If the compound was used in conjunction with hazardous materials, the resulting waste must be treated as hazardous waste and disposed of accordingly.
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of 3-Hydroxyhexadecanedioyl-CoA.
Caption: Workflow for Safe Handling and Disposal of 3-Hydroxyhexadecanedioyl-CoA.
Personal protective equipment for handling 3-Hydroxyhexdecanedioyl-CoA
Essential Safety and Handling Guide for 3-Hydroxyhexadecanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on the safe handling of 3-Hydroxyhexadecanedioyl-CoA based on general laboratory safety principles for chemicals with unknown full hazard profiles. Since a specific Safety Data Sheet (SDS) is not available for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is essential. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
I. Immediate Safety and Personal Protective Equipment (PPE)
Given that the specific toxicological properties of 3-Hydroxyhexadecanedioyl-CoA are not well-documented, it should be handled with the same precautions as a hazardous substance. Skin contact, eye contact, and inhalation of dust or aerosols are the primary potential routes of exposure.[1][2]
A. Engineering Controls
| Control Type | Recommendation | Rationale |
| Ventilation | Handle in a certified chemical fume hood. | To minimize inhalation of any dusts or aerosols. |
| Safety Stations | Ensure easy access to an eyewash station and safety shower.[3][4] | For immediate decontamination in case of accidental exposure.[3] |
B. Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling 3-Hydroxyhexadecanedioyl-CoA. It is crucial to wear the appropriate PPE at all times when handling this compound.[5]
| Body Part | PPE Recommendation | Specification |
| Hands | Double gloving with nitrile gloves. | Wear two pairs of chemically resistant gloves. The outer glove should be removed and disposed of after handling. Change gloves immediately if contaminated, torn, or punctured.[5] |
| Eyes | Safety goggles. | Must be tight-fitting to protect against splashes.[4] |
| Face | Face shield. | Recommended to be worn in addition to safety goggles to protect the entire face from potential splashes.[6] |
| Body | Laboratory coat. | A disposable gown made of a low-permeability fabric is recommended for added protection.[5] |
| Respiratory | Use in a fume hood. If weighing or generating dust outside a hood, a NIOSH-approved respirator may be necessary. | Consult with your institution's EHS for respirator selection and fit-testing. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize exposure and ensure safety during the handling of 3-Hydroxyhexadecanedioyl-CoA.
A. Preparation
-
Consult SDS (if available): Although a specific SDS was not found, always check for any updated information before starting work.
-
Designate a work area: Clearly define the area where the compound will be handled, preferably within a chemical fume hood.
-
Assemble all materials: Have all necessary equipment, reagents, and waste containers ready before you begin.
-
Don PPE: Put on all required PPE as outlined in the table above.
B. Handling
-
Weighing: If the compound is a solid, weigh it in the fume hood to contain any dust.
-
Dissolving: If preparing a solution, add the solvent to the compound slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound, minimizing the creation of dust or aerosols.
C. Post-Handling
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, face shield, goggles, and inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
III. Disposal Plan
Proper disposal of 3-Hydroxyhexadecanedioyl-CoA and any contaminated materials is critical to prevent environmental contamination and exposure to others.
A. Waste Segregation
| Waste Type | Disposal Container |
| Solid Waste | Labeled hazardous waste container. |
| Liquid Waste | Labeled hazardous waste container. |
| Contaminated PPE | Labeled hazardous waste container. |
B. Disposal Procedure
-
Collect all waste: Place all materials that have come into contact with 3-Hydroxyhexadecanedioyl-CoA, including gloves, pipette tips, and empty vials, into a designated and clearly labeled hazardous waste container.
-
Follow institutional guidelines: Adhere to your institution's specific procedures for the disposal of chemical waste. Contact your EHS department for guidance on waste pickup and disposal. Do not pour any waste down the drain.
Visual Workflow for Handling 3-Hydroxyhexadecanedioyl-CoA
The following diagram illustrates the key steps and decision points for the safe handling of 3-Hydroxyhexadecanedioyl-CoA.
Caption: A flowchart outlining the procedural steps for safely handling 3-Hydroxyhexadecanedioyl-CoA.
References
- 1. Personal Protective Equipment for Use in Handling Hazardous Drugs [stacks.cdc.gov]
- 2. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
